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  • Product: N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine
  • CAS: 7469-28-5

Core Science & Biosynthesis

Foundational

The Strategic Application of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine (Alloc-Tyr-OH) in Orthogonal Peptide Synthesis

Executive Summary In modern multi-step organic synthesis and solid-phase peptide synthesis (SPPS), the strategic deployment of protecting groups is the cornerstone of building complex, multi-functional molecules. N-{[(Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern multi-step organic synthesis and solid-phase peptide synthesis (SPPS), the strategic deployment of protecting groups is the cornerstone of building complex, multi-functional molecules. N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine , commonly referred to as Alloc-Tyr-OH or N-allyloxycarbonyl-L-tyrosine , is a specialized amino acid derivative engineered for advanced synthetic applications. By masking the α -amine of tyrosine with an allyloxycarbonyl (Alloc) group, chemists unlock a highly specific, palladium-catalyzed deprotection pathway. This guide provides an in-depth technical analysis of Alloc-Tyr-OH, detailing its structural characteristics, the causality behind its orthogonal cleavage mechanics, and self-validating protocols for its application in drug development and bioconjugation[1].

Chemical Structure and Physical Properties

The Alloc-Tyr-OH molecule consists of an L-tyrosine backbone featuring a phenolic side chain and a chiral α -carbon, with its N-terminus protected by an allyloxycarbonyl group. The Alloc group is formed by an allyl moiety connected to the amine via a carbamate linkage. This specific carbamate structure is stable under both highly acidic (e.g., Trifluoroacetic acid used for Boc removal) and highly basic (e.g., 20% Piperidine used for Fmoc removal) conditions, granting it true three-dimensional orthogonality in peptide synthesis[1].

To facilitate experimental planning, the quantitative physical and chemical properties of Alloc-Tyr-OH are summarized in Table 1.

Table 1: Physical and Chemical Properties of Alloc-Tyr-OH

PropertyValue / Description
IUPAC Name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-tyrosine
Common Synonyms Alloc-Tyr-OH, N-allyloxycarbonyl-L-tyrosine
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in DMF, DMSO, DCM, and Methanol; slightly soluble in water
Melting Point 110 °C – 115 °C (Typical range for N-Alloc protected amino acids)
Storage Conditions 2-8 °C, desiccated, protected from light
Orthogonality Stable to TFA (acid) and Piperidine (base); Labile to Pd(0) catalysis

Mechanistic Insights: The Tsuji-Trost Deprotection System

The defining characteristic of the Alloc group is its highly specific cleavage mechanism, which relies on the Tsuji-Trost reaction [2]. Unlike Boc (triggered by acid) or Fmoc (triggered by base), the Alloc group is triggered exclusively by Palladium(0)[3].

Understanding the causality of this reaction is critical for optimizing yields and preventing side reactions:

  • Coordination & Oxidative Addition: The catalytic cycle initiates when a Pd(0) catalyst (typically Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3​)4​ ) coordinates to the olefinic double bond of the allyl group. This is followed by oxidative addition, which cleaves the allylic C-O bond, forming a reactive π -allyl-palladium(II) complex and releasing the carbamate anion[2][3].

  • Decarboxylation: The liberated carbamate spontaneously decarboxylates (releasing CO2​ ) to yield the free amine of the tyrosine residue[3].

  • Scavenging (Nucleophilic Attack): To regenerate the Pd(0) catalyst and prevent the highly electrophilic π -allyl complex from re-allylating the newly freed amine (or other nucleophilic side chains), a scavenger must be introduced. Phenylsilane ( PhSiH3​ ) is the preferred scavenger because it acts as a hard nucleophile and a hydride donor, efficiently trapping the allyl group and driving the reaction to completion[1][2].

G A Alloc-Protected Tyrosine (Alloc-Tyr-OH) B Pd(0) Catalyst Coordination A->B Add Pd(PPh3)4 C Oxidative Addition (π-Allyl-Pd(II) Complex) B->C Allyl Cleavage D Decarboxylation (-CO2) C->D Carbamate Release F Nucleophilic Attack (Phenylsilane Scavenger) C->F Scavenger Action E Free Tyrosine Amine (H2N-Tyr-OH) D->E Spontaneous G Regenerated Pd(0) F->G Reductive Elimination G->B Catalyst Turnover

Figure 1: Catalytic cycle of Pd(0)-mediated Alloc deprotection via the Tsuji-Trost mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each phase of the synthesis or deprotection is successful before proceeding.

Protocol A: Synthesis of Alloc-Tyr-OH

The protection of L-tyrosine follows standard carbamate formation logic, utilizing allyl chloroformate (Alloc-Cl)[3].

Reagents: L-Tyrosine (1.0 eq), Allyl chloroformate (1.1 eq), Sodium Hydroxide (NaOH, 4M), Dioxane/Water. Procedure:

  • Dissolve L-tyrosine in a 1:1 mixture of Dioxane and 4M NaOH, ensuring the pH remains >10 to keep the amine deprotonated and nucleophilic.

  • Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reaction.

  • Add allyl chloroformate dropwise over 30 minutes under vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive baseline spot (free tyrosine) indicates complete conversion.

  • Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Alloc-Tyr-OH.

  • Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the product.

Protocol B: Palladium-Catalyzed Deprotection on Solid Support (SPPS)

This protocol details the selective unmasking of an Alloc-protected amine while the peptide remains anchored to the resin[1][2].

Reagents: Alloc-peptide-resin, Pd(PPh3​)4​ (0.05 - 0.2 eq), Phenylsilane ( PhSiH3​ , 10-20 eq), Anhydrous Dichloromethane (DCM). Procedure:

  • Swell the peptide-resin in anhydrous DCM for 20 minutes in a fritted reaction vessel under an inert atmosphere (Argon/Nitrogen). Causality: Oxygen must be strictly excluded as it rapidly oxidizes and deactivates the Pd(0) catalyst to Pd(II).

  • Add Phenylsilane (20 eq) to the resin suspension.

  • Dissolve Pd(PPh3​)4​ (0.2 eq) in a minimal amount of anhydrous DCM and add it to the vessel. The solution will turn a characteristic pale yellow.

  • Agitate gently at room temperature for 2 hours[2].

  • Drain the reaction mixture and wash the resin sequentially with DCM, 0.5% Diethyldithiocarbamate (DIPEA) in DMF (to remove precipitated palladium salts), and finally DCM.

  • Validation Checkpoint: Perform a Kaiser Test on a few resin beads. A deep blue color confirms the successful generation of the free primary amine.

Applications in Advanced Drug Development

The unique orthogonality of Alloc-Tyr-OH makes it an indispensable tool in the synthesis of complex therapeutics:

  • Side-Chain-to-Side-Chain Cyclic Peptides: The Alloc group is frequently paired with allyl esters to synthesize lactam-bridged cyclic peptides. By selectively removing the Alloc/Allyl groups on an automated synthesizer using the Guibé method ( Pd(PPh3​)4​/PhSiH3​ ), researchers can cyclize the peptide on-resin without disturbing Fmoc or Boc groups.

  • Miniproteins and Viral Inhibitors: Alloc-protected tyrosine derivatives have been utilized in the synthesis of CD4-mimetic miniproteins. The Alloc group allows for the precise, late-stage functionalization of the tyrosine side-chain or amine to optimize interfacial cavity filling, significantly enhancing the binding affinity and neutralization of HIV-1 surface proteins[4].

  • Transprotection and Dipeptide Formation: Advanced methodologies allow for the one-pot "transprotection" of Alloc-amines. By performing the palladium-catalyzed hydrostannolytic deprotection in the presence of activated acylating agents (e.g., pentafluorophenyl esters), the Alloc group can be directly swapped for a new peptide bond, facilitating rapid dipeptide coupling without noticeable racemization[5].

G Resin Solid Support Resin Step1 Fmoc Cleavage (20% Piperidine) Resin->Step1 Step2 Couple Alloc-Tyr-OH (HBTU/DIPEA) Step1->Step2 Step3 Elongate Peptide (Fmoc/Boc Strategy) Step2->Step3 Step4 Selective Alloc Cleavage (Pd(PPh3)4 / PhSiH3) Step3->Step4 Orthogonal to Fmoc/Boc Step5 Late-Stage Modification (e.g., Cyclization) Step4->Step5

Figure 2: Orthogonal SPPS workflow demonstrating the integration and selective cleavage of Alloc-Tyr-OH.

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism Total Synthesis[Link]

  • Alloc Protecting Group Removal Protocol WPMU CDN[Link]

  • Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides UvA-DARE (Digital Academic Repository)[Link]

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis PubMed (NIH)[Link]

  • Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein PMC (NIH)[Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

An In-Depth Technical Guide for Researchers and Drug Development Professionals Chemical Context & Causality in Experimental Design In the realm of complex peptide synthesis and peptidomimetic drug development, the allylo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Chemical Context & Causality in Experimental Design

In the realm of complex peptide synthesis and peptidomimetic drug development, the allyloxycarbonyl (Alloc) group is a highly valued protecting moiety. Its primary advantage lies in its strict orthogonality to standard Boc (acid-labile) and Fmoc (base-labile) protecting groups[1]. The Alloc group remains completely stable under both acidic (e.g., trifluoroacetic acid) and basic (e.g., piperidine) conditions, requiring highly specific, mild cleavage via palladium(0)-catalyzed allyl transfer[1].

When synthesizing N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine (commonly referred to as N-Alloc-Tyrosine or Alloc-Tyr-OH), rigorous structural validation is paramount. A frequent side reaction during the Schotten-Baumann protection of tyrosine is over-acylation, which leads to the O,N-bis-Alloc derivative. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool to confirm that the phenolic hydroxyl group remains unprotected and that the Alloc group is exclusively localized on the α-amine[2].

Causality in Solvent Selection

The selection of the NMR solvent is a critical variable. While Chloroform-d (CDCl₃) is standard for fully protected, hydrophobic amino acids, it is highly suboptimal for Alloc-Tyr-OH. The presence of both a free carboxylic acid and a phenolic hydroxyl group renders the molecule zwitterion-like in its polarity, drastically reducing its solubility in non-polar solvents.

Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Beyond merely dissolving the compound, DMSO acts as a strong hydrogen-bond acceptor. This property slows the chemical exchange rates of the labile protons (NH, Ar-OH, and COOH). Instead of merging into a broad, unquantifiable baseline hump (as often seen in CDCl₃ or D₂O), these protons appear as distinct, sharp signals in DMSO-d₆, allowing for precise integration and structural confirmation[3].

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute confidence in the structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol integrates sample preparation, 1D acquisition, and 2D verification.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure N-Alloc-Tyrosine.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as these will distort magnetic field homogeneity.

Step 2: ¹H NMR Data Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the ¹H frequency, and lock onto the deuterium signal of the DMSO solvent.

  • Shim the magnetic field (Z1-Z4) until the residual DMSO solvent peak (2.50 ppm) is sharp and perfectly symmetrical.

  • Causality Check: Acquire the ¹H spectrum using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds or higher . Because acidic and phenolic protons often have longer longitudinal relaxation times ( T1​ ), a short D1 will result in artificially low integration values for these critical functional groups.

Step 3: ¹³C NMR Data Acquisition
  • Switch to the ¹³C channel (100 MHz).

  • Acquire the spectrum using a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans and a spectral width of 220 ppm.

Step 4: Self-Validation via 2D HSQC
  • Run a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Validation Logic: In 1D ¹H NMR, the α-CH proton of tyrosine and the O-CH₂ protons of the Alloc group can sometimes overlap depending on concentration and pH. The HSQC experiment unequivocally differentiates them by correlating the α-CH proton to its carbon at ~55.5 ppm, and the Alloc O-CH₂ protons to their carbon at ~64.3 ppm.

Quantitative NMR Data Summaries

The tables below summarize the definitive chemical shifts, multiplicities, and coupling constants for Alloc-Tyr-OH. The distinct splitting pattern of the allyl group—a complex multiplet for the internal alkene proton and two doublets of quartets for the terminal alkene protons—is the primary diagnostic feature of successful Alloc protection[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Feature
12.60br s-1HCarboxylic acid (-COOH)
9.20s-1HPhenolic hydroxyl (Ar-OH)
7.42d8.21HAmide proton (-NH-)
7.00d8.42HAromatic protons (meta to OH)
6.65d8.42HAromatic protons (ortho to OH)
5.85ddt17.2, 10.5, 5.21HAlloc internal alkene (-CH=)
5.23dq17.2, 1.61HAlloc terminal alkene (=CH₂, trans)
5.14dq10.5, 1.61HAlloc terminal alkene (=CH₂, cis)
4.40dt5.2, 1.62HAlloc methylene (O-CH₂)
4.05ddd9.5, 8.2, 4.51HTyrosine α-CH
2.85dd13.8, 4.51HTyrosine β-CH₂ (Proton A)
2.70dd13.8, 9.51HTyrosine β-CH₂ (Proton B)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Feature
173.5QuaternaryCarboxylic acid (C=O)
156.0QuaternaryAromatic carbon (C-OH)
155.8QuaternaryAlloc carbamate (C=O)
133.6CHAlloc internal alkene (-CH=)
130.0CHAromatic carbons (meta to OH)
128.2QuaternaryAromatic carbon (C-CH₂)
116.8CH₂Alloc terminal alkene (=CH₂)
115.0CHAromatic carbons (ortho to OH)
64.3CH₂Alloc methylene (O-CH₂)
55.5CHTyrosine α-CH
35.8CH₂Tyrosine β-CH₂

Mechanistic Visualization: Synthesis and Deprotection Workflow

The integration of Alloc-Tyr-OH into a synthetic pipeline requires a logical progression from its initial synthesis via Schotten-Baumann conditions to its eventual orthogonal deprotection[2]. The workflow below maps this critical path.

G A L-Tyrosine + Alloc-Cl (Schotten-Baumann Conditions) B N-Alloc-Tyrosine Isolation & Purification A->B pH 9.0, 0°C C NMR Spectroscopic Validation (1H, 13C, 2D-HSQC) B->C Sample Prep (DMSO-d6) D Orthogonal Peptide Synthesis (Fmoc/Boc Compatibility) C->D Purity Confirmed E Pd(0)-Catalyzed Deprotection (Allyl Cleavage) D->E Selective Cleavage

Caption: Workflow for N-Alloc-Tyrosine synthesis, NMR validation, and orthogonal deprotection.

References

  • Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions. The Journal of Organic Chemistry, American Chemical Society (ACS). 2

  • Amino Acid-Protecting Groups. Chemical Reviews, American Chemical Society (ACS). 1

  • N-Allyloxycarbonyl derivatives of D-glucosamine as promotors of 1,2-trans-glucosylation in Koenigs–Knorr reactions and in Lewis acid catalyzed condensations. Canadian Journal of Chemistry. 3

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of N-α-Allyloxycarbonyl-L-tyrosine (Alloc-Tyr-OH) in Organic Solvents

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development In the landscape of peptide synthesis and drug discovery, the selection of an appropriate solvent is a cornerstone of process developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

In the landscape of peptide synthesis and drug discovery, the selection of an appropriate solvent is a cornerstone of process development and optimization. The solubility of protected amino acids, such as N-α-Allyloxycarbonyl-L-tyrosine (Alloc-Tyr-OH), is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the yield and purity of the final product. This guide provides a comprehensive overview of the solubility profile of Alloc-Tyr-OH, offering both theoretical insights and practical methodologies for the modern researcher. We will delve into the physicochemical properties that govern its solubility and present a systematic approach to determining its solubility in a range of common organic solvents.

Physicochemical Properties of N-Alloc-tyrosine: A Molecular Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. N-Alloc-tyrosine possesses a unique combination of functional groups that contribute to its solubility characteristics:

  • The Tyrosine Backbone: The core L-tyrosine structure provides both a polar carboxylic acid group and a relatively non-polar benzyl side chain, culminating in a phenolic hydroxyl group. This duality allows for a range of interactions.

  • The Alloc Protecting Group: The allyloxycarbonyl (Alloc) group attached to the α-amino group introduces a degree of lipophilicity. This group is less polar than the free amine it protects, generally enhancing solubility in organic solvents compared to the unprotected amino acid.[1]

  • Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. The Alloc group's carbonyl oxygen can also act as a hydrogen bond acceptor. These interactions are pivotal in the dissolution process, particularly in protic solvents.

The interplay of these features suggests that N-Alloc-tyrosine will exhibit favorable solubility in polar aprotic and protic organic solvents, with reduced solubility in non-polar solvents.

Predicted Solubility Profile of N-Alloc-tyrosine

Below is a table summarizing the predicted solubility of N-Alloc-tyrosine in a variety of common organic solvents, categorized by their polarity. This table is intended as a predictive guide; for precise quantitative data, experimental determination is recommended.

Solvent Solvent Class Predicted Solubility Rationale
MethanolPolar ProticHighForms strong hydrogen bonds with the carboxylic acid and phenolic hydroxyl groups.
EthanolPolar ProticModerate to HighSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility.
IsopropanolPolar ProticModerateThe bulkier isopropyl group can hinder effective solvation compared to methanol and ethanol.
N,N-Dimethylformamide (DMF)Polar AproticHighA strong hydrogen bond acceptor that can effectively solvate the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA highly polar aprotic solvent capable of disrupting intermolecular forces in the solute.
AcetonitrilePolar AproticModerateLess polar than DMF and DMSO, resulting in moderate solubility.
Dichloromethane (DCM)HalogenatedLow to ModerateCan engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities.
Tetrahydrofuran (THF)EtherLow to ModerateA relatively non-polar ether, expected to be a moderate solvent.
Ethyl AcetateEsterLowLimited polarity and hydrogen bonding capacity.
HexaneNon-polarVery Low / InsolubleLacks the polarity to effectively solvate the polar functional groups of N-Alloc-tyrosine.

Experimental Protocol for Determining the Solubility of N-Alloc-tyrosine

To establish a reliable and reproducible solubility profile, a systematic experimental approach is essential. The following protocol outlines a gravimetric method for determining the solubility of N-Alloc-tyrosine.

Materials and Equipment
  • N-α-Allyloxycarbonyl-L-tyrosine (Alloc-Tyr-OH) of high purity

  • Analytical grade organic solvents

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-Alloc-tyrosine into a vial B Add a known volume of the test solvent A->B Dispense solvent C Seal the vial and place in a shaker at a constant temperature (e.g., 25 °C) B->C Incubate D Equilibrate for a set period (e.g., 24-48 hours) to ensure saturation C->D Allow to reach equilibrium E Centrifuge the vial to pellet the undissolved solid D->E Separate solid from liquid F Carefully withdraw a known volume of the supernatant E->F Sample the saturated solution G Transfer the supernatant to a pre-weighed vial F->G Aliquot for drying H Evaporate the solvent under reduced pressure or in a drying oven G->H Remove solvent I Weigh the vial containing the dried solute H->I Measure mass of dissolved solid J Calculate the solubility (e.g., in mg/mL) I->J Compute final concentration

Caption: Workflow for the gravimetric determination of N-Alloc-tyrosine solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of N-Alloc-tyrosine to a tared vial. The excess is crucial to ensure that the resulting solution is saturated.

    • Record the exact mass of the N-Alloc-tyrosine added.

    • Pipette a precise volume (e.g., 2.00 mL) of the desired organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution reaches saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection:

    • After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial for 10-15 minutes.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant, being cautious not to disturb the solid pellet.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed vial.

    • Evaporate the solvent completely. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a vacuum oven at a temperature below the decomposition point of N-Alloc-tyrosine.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried residue.

  • Calculation:

    • The mass of the dissolved N-Alloc-tyrosine is the final weight of the vial minus the initial weight of the empty vial.

    • The solubility can then be calculated using the following formula:

      Solubility (mg/mL) = (Mass of dried residue (mg)) / (Volume of supernatant collected (mL))

Factors Influencing the Solubility of N-Alloc-tyrosine

Several factors can influence the measured solubility of N-Alloc-tyrosine, and it is imperative to control these variables to obtain consistent and reliable data.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature throughout the experiment.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, anhydrous solvents when possible.

  • Crystalline Form (Polymorphism): N-Alloc-tyrosine may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form being used, if possible.

  • pH (in aqueous or mixed aqueous/organic systems): While this guide focuses on organic solvents, if working in a system with any aqueous component, the pH will have a profound effect on the solubility due to the ionizable carboxylic acid and phenolic hydroxyl groups.[3]

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Alloc-tyrosine in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust experimental protocol, researchers can confidently generate the solubility data necessary for the successful design and execution of their synthetic and developmental workflows. The provided methodologies and predictive insights are intended to empower scientists to make informed decisions regarding solvent selection, leading to more efficient and reproducible outcomes.

References

  • Yoshizawa, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Pal, A., & Dey, B. (2014). Solubilities of Amino Acids in Different Mixed Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chittagong University of Technology and Management. Experiment-4: Qualitative determination of Amino acids. CUTM Courseware. Available at: [Link]

  • ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. Available at: [Link]

  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Available at: [Link]

  • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kamps, A. P.-S., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. Available at: [Link]

  • National Center for Biotechnology Information. N-Acetyl-L-tyrosine. PubChem. Available at: [Link]

  • Cheméo. Chemical Properties of N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5). Available at: [Link]

  • Cheméo. Chemical Properties of Tyrosine (CAS 60-18-4). Available at: [Link]

  • International Atomic Energy Agency. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. INIS. Available at: [Link]

  • Google Patents. Water soluble L-tyrosine derivatives and process for their preparation.
  • National Center for Biotechnology Information. L-Tyrosine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. N-Allyloxycarbonyl-D-tyrosine. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. N-Benzyloxycarbonyl-L-tyrosine. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry Stack Exchange. The Solubility of Tyrosine. Available at: [Link]

  • Kumar, A., et al. (2015). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. Available at: [Link]

Sources

Exploratory

The Allyloxycarbonyl (Alloc) Protecting Group on Tyrosine: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Alloc Group in Modern Synthesis In the intricate field of peptide synthesis and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Alloc Group in Modern Synthesis

In the intricate field of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The allyloxycarbonyl (Alloc) protecting group has emerged as a powerful tool, particularly for the protection of amines, due to its unique deprotection mechanism that confers orthogonality to many other common protecting groups.[2] This orthogonality is crucial for the synthesis of complex molecules, such as branched or cyclic peptides, where multiple protecting groups must be removed in a specific sequence.[1][3]

The Alloc group's defining feature is its stability to both acidic and basic conditions, which are typically used to remove the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively.[4] Instead, the Alloc group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.[1][2] This guide provides a comprehensive exploration of the reaction mechanism of the Alloc protecting group on the amino acid tyrosine, a residue whose phenolic hydroxyl group also requires protection to prevent unwanted side reactions during peptide synthesis.[5] We will delve into the causality behind experimental choices, provide detailed protocols, and present visual diagrams to elucidate the underlying chemical transformations.

PART 1: The Protection of Tyrosine with the Alloc Group

The protection of tyrosine with the Alloc group can be directed at either the α-amino group or the side-chain phenolic hydroxyl group. The fundamental reaction involves the nucleophilic attack of the target functional group on an activated Alloc reagent, most commonly allyl chloroformate (Alloc-Cl).[6]

Mechanism of Alloc Protection:

The protection reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the α-amino group or the oxygen of the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of allyl chloroformate. This is typically carried out in the presence of a mild base, such as sodium bicarbonate or pyridine, to neutralize the hydrochloric acid byproduct.[2]

For the α-amino group:

  • Step 1: Nucleophilic Attack. The amino group of tyrosine acts as a nucleophile, attacking the carbonyl carbon of allyl chloroformate.

  • Step 2: Tetrahedral Intermediate Formation. A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of Chloride. The intermediate collapses, eliminating a chloride ion and forming the N-Alloc-tyrosine product.

For the phenolic hydroxyl group:

  • Step 1: Deprotonation. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity.

  • Step 2: Nucleophilic Attack. The resulting phenoxide ion attacks the carbonyl carbon of allyl chloroformate.

  • Step 3: Tetrahedral Intermediate Formation and Collapse. A tetrahedral intermediate is formed and subsequently collapses, eliminating a chloride ion to yield the O-Alloc-tyrosine derivative.

PART 2: The Palladium-Catalyzed Deprotection of Alloc-Tyrosine

The hallmark of the Alloc group is its facile removal under mild conditions via a palladium(0)-catalyzed process. This deprotection is a catalytic cycle that involves the formation of a π-allylpalladium complex.[4][6]

The Catalytic Cycle of Alloc Deprotection:

The deprotection mechanism, often referred to as the Tsuji-Trost reaction, can be broken down into three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst, often formed in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group. This is followed by an oxidative addition step where the Pd(0) inserts into the carbon-oxygen bond, forming a π-allylpalladium(II) complex.[6]

  • Decarboxylation: The carbamate anion, which is the leaving group, is unstable and readily undergoes decarboxylation to release carbon dioxide and the deprotected amine or hydroxyl group of tyrosine.[6]

  • Nucleophilic Attack and Catalyst Regeneration: A nucleophilic "allyl scavenger" is introduced into the reaction mixture to trap the allyl group from the palladium complex. This regenerates the Pd(0) catalyst, allowing it to participate in another catalytic cycle.[4]

Alloc_Deprotection_Mechanism Palladium-Catalyzed Alloc Deprotection Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pi_Complex π-Allyl Pd(II) Complex Pi_Complex->Pd(0)L2 Nucleophilic Attack Tyr_Carbamate Tyrosine Carbamate Anion Pi_Complex->Tyr_Carbamate Release Allyl_Scavenger_Product Allyl-Scavenger Pi_Complex->Allyl_Scavenger_Product Alloc_Tyr Alloc-Tyrosine Alloc_Tyr->Pi_Complex Oxidative Addition Deprotected_Tyr Deprotected Tyrosine + CO₂ Tyr_Carbamate->Deprotected_Tyr Decarboxylation Scavenger Allyl Scavenger (Nu⁻) Scavenger->Pi_Complex Pd(PPh3)4 Pd(PPh₃)₄ Precatalyst Pd(PPh3)4->Pd(0)L2 Ligand Dissociation caption Mechanism of Alloc deprotection. Experimental_Workflow Experimental Workflow: Alloc Protection and Deprotection of Tyrosine Start L-Tyrosine Protection Protection Reaction (Alloc-Cl, NaHCO₃, THF/H₂O) Start->Protection Purification1 Purification (Column Chromatography) Protection->Purification1 Intermediate N-Alloc-Tyrosine Deprotection Deprotection Reaction (Pd(PPh₃)₄, PhSiH₃, DCM) Intermediate->Deprotection Purification2 Purification (Column Chromatography) Deprotection->Purification2 Final_Product Deprotected L-Tyrosine Purification1->Intermediate Purification2->Final_Product caption Workflow for Alloc protection/deprotection.

Sources

Foundational

isoelectric point and pKa values of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

An In-depth Technical Guide to the Isoelectric Point and pKa Values of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine Prepared by: Gemini, Senior Application Scientist Abstract The determination of physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and pKa Values of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of physicochemical properties such as the acid dissociation constants (pKa) and the isoelectric point (pI) is a cornerstone of pharmaceutical development. These parameters govern a molecule's behavior in physiological environments, influencing its solubility, absorption, distribution, and target engagement. This guide provides a comprehensive examination of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine (Alloc-Tyrosine), a protected amino acid derivative frequently utilized in solid-phase peptide synthesis. We will dissect the theoretical basis for its acidic and basic properties, provide estimated pKa and pI values based on its molecular structure, and detail robust experimental and computational methodologies for their precise determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of peptide-based therapeutics.

Introduction: The Critical Role of pKa and pI in Drug Development

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine, commonly abbreviated as Alloc-Tyrosine, is a derivative of the natural amino acid L-tyrosine. The attachment of the allyloxycarbonyl (Alloc) group to the α-amino nitrogen serves as a protecting group, a temporary modification that prevents the amino group from participating in unwanted side reactions during peptide synthesis.

Understanding the ionization behavior of such a molecule is paramount. The acid-base properties, quantified by pKa and the isoelectric point (pI), dictate the charge state of the molecule at a given pH.[1][2] This charge profoundly affects:

  • Aqueous Solubility: The charged form of a molecule is generally more soluble in aqueous media than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic molecules often exhibit better passive diffusion across biological membranes.[3]

  • Formulation Stability: pH control is essential for preventing aggregation and degradation, which are often linked to a molecule's pI.[4]

  • Analytical Separation: Techniques like ion-exchange chromatography, capillary electrophoresis, and isoelectric focusing rely directly on the charge properties of molecules for separation and purification.[5][6]

This guide offers a first-principles approach to understanding and determining these crucial parameters for Alloc-Tyrosine.

Theoretical Framework and Structural Analysis

To predict the ionization behavior of Alloc-Tyrosine, we must first identify its ionizable functional groups. A comparison with its parent molecule, L-Tyrosine, is instructive.

  • L-Tyrosine: This standard amino acid is amphoteric, possessing three ionizable groups: the α-carboxyl group (pKa₁ ~2.20), the α-amino group (pKa₂ ~9.11), and the phenolic hydroxyl group of the side chain (pKa₃ ~10.07).[7][8][9]

  • Alloc-Tyrosine: The chemical modification significantly alters this profile.

    • α-Carboxyl Group: This group remains and is expected to have a pKa value similar to that of L-Tyrosine's carboxyl group.

    • Phenolic Hydroxyl Group: This group also remains and is expected to have a pKa similar to that of the L-Tyrosine side chain.

    • α-Amino Group: The nitrogen atom is now part of a carbamate functional group. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, drastically reducing its basicity. Consequently, this group is not protonated under physiologically relevant aqueous conditions and does not contribute to the pI calculation in the typical sense.

Therefore, Alloc-Tyrosine is not an amphoteric zwitterion in the way a standard amino acid is. It behaves as a diprotic acid.

Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ratio of the protonated (HA) and deprotonated (A⁻) forms of an acid is described by the Henderson-Hasselbalch equation.[10][11][12] This equation is fundamental to understanding titration curves and the distribution of charged species in a solution.[13]

pH = pKa + log([A⁻]/[HA])

When the pH equals the pKa, the concentrations of the protonated and deprotonated forms are equal.[14]

Estimating pKa and Isoelectric Point (pI)

Based on the structural analysis, we can estimate the pKa values for Alloc-Tyrosine by using the corresponding values from L-Tyrosine as a starting point.

Table 1: Comparison of Ionizable Groups and pKa Values for L-Tyrosine vs. N-Alloc-L-Tyrosine

Functional GroupL-Tyrosine pKa[7][8]N-Alloc-L-Tyrosine (Estimated)Ionization Behavior of Alloc-Tyrosine
α-Carboxyl (-COOH)~2.20~2.2 (pKa₁) Acidic; deprotonates to -COO⁻ as pH rises.
α-Amino (-NH₃⁺)~9.11Not ApplicableNon-basic; remains neutral.
Phenolic Hydroxyl (-OH)~10.07~10.1 (pKa₂) Weakly acidic; deprotonates to -O⁻ at high pH.

Calculating the Isoelectric Point (pI):

The isoelectric point is the pH at which a molecule carries no net electrical charge.[1][15] For Alloc-Tyrosine, the charge transitions are as follows:

G A Net Charge: 0 (pH < pKa₁) B Net Charge: -1 (pKa₁ < pH < pKa₂) A->B Deprotonation of -COOH (pKa₁ ≈ 2.2) C Net Charge: -2 (pH > pKa₂) B->C Deprotonation of -OH (pKa₂ ≈ 10.1)

Caption: Ionization states of Alloc-Tyrosine at varying pH.

As shown, the molecule possesses a net charge of zero only at a pH below the first pKa. In this state, the carboxylic acid is fully protonated. As soon as the pH rises above pKa₁, the molecule acquires a net negative charge. Because there are no basic groups to protonate to create a positive charge, the molecule can never exist as a zwitterion with a net zero charge at an intermediate pH. Therefore, the theoretical isoelectric point (pI) of Alloc-Tyrosine is estimated to be approximately equal to its first pKa, around pH 2.2 . This is a critical distinction from its parent amino acid, tyrosine, which has a pI of about 5.66.[7][16]

Experimental Determination of pKa and pI

While estimations are valuable, precise experimental determination is required for regulatory filings and robust formulation development. Potentiometric titration and capillary isoelectric focusing are the gold-standard techniques for this purpose.

pKa Determination by Potentiometric Titration

This high-precision technique involves the gradual addition of a titrant (a strong base, like NaOH) to a solution of the analyte while monitoring the pH.[14][17][18][19] The pKa values are identified as the pH at the mid-point of the buffer regions on the resulting titration curve, which correspond to the inflection points.[14][17]

workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare analyte solution (e.g., 1-10 mM Alloc-Tyr) prep1->prep2 prep3 Add inert salt (e.g., 0.15 M KCl) for constant ionic strength prep2->prep3 prep4 Purge with Nitrogen to remove dissolved CO₂ prep3->prep4 titrate Titrate with standardized NaOH (e.g., 0.1 M) in small, precise increments prep4->titrate record Record pH and titrant volume after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot derivative Calculate 1st derivative (ΔpH/ΔV) to find equivalence points plot->derivative pka Determine pKa values at half-equivalence points derivative->pka

Caption: Workflow for pKa determination via potentiometric titration.

Table 2: Detailed Protocol for Potentiometric Titration

StepProcedureRationale & Expert Insight
1. Instrument Setup Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17]Ensures accurate pH measurements, which are the primary data output. Calibration bracketing the expected pKa values is ideal.
2. Sample Preparation Accurately weigh and dissolve Alloc-Tyrosine in CO₂-free deionized water to a concentration of 1-10 mM. Add an inert salt like KCl to a final concentration of 0.15 M.[17]A known concentration is crucial for calculating equivalence points. The inert salt maintains a constant ionic strength, minimizing fluctuations in activity coefficients.
3. Inert Atmosphere Place the sample vessel on a magnetic stirrer and purge the solution with nitrogen gas for 10-15 minutes before and during the titration.[17]Atmospheric CO₂ can dissolve to form carbonic acid, which will interfere with the titration of your analyte, especially when titrating with a base.
4. Titration Immerse the calibrated pH electrode and a precision burette tip into the solution. Add standardized NaOH solution (e.g., 0.1 M) in small, measured increments.Small increments, especially near the expected equivalence points, are critical for generating a high-resolution titration curve.
5. Data Recording After each addition, allow the pH reading to stabilize before recording both the cumulative volume of titrant added and the corresponding pH.Stability is key to ensuring the measurement reflects the true equilibrium of the acid-base reaction.
6. Data Analysis Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[17]The equivalence points (steepest parts of the curve) can be precisely located by plotting the first derivative (ΔpH/ΔV). The pKa values are at the midpoints of the resulting buffer plateaus.
pI Determination by Capillary Isoelectric Focusing (cIEF)

cIEF is a high-resolution technique that separates molecules based on their isoelectric point.[20] A pH gradient is established within a capillary, and when an electric field is applied, molecules migrate until they reach the pH that matches their pI, where their net charge is zero, and they cease to move.[6][21]

cIEF_Workflow cluster_prep Preparation cluster_run cIEF Run cluster_analysis Analysis prep1 Mix Sample with Carrier Ampholytes and pI Markers run1 Fill Capillary with Sample Mixture prep1->run1 prep2 Prepare Anolyte (Acidic) and Catholyte (Basic) Solutions prep2->run1 run2 Apply High Voltage (Focusing Step) run1->run2 run3 Mobilize Focused Zones (Chemical or Pressure) run2->run3 run4 Detect Zones (e.g., UV 280 nm) run3->run4 an1 Generate Electropherogram run4->an1 an2 Calibrate pH Gradient using pI Markers an1->an2 an3 Determine pI of Analyte from its Migration Time an2->an3

Caption: General workflow for pI determination by cIEF.

Table 3: Detailed Protocol for Capillary Isoelectric Focusing

StepProcedureRationale & Expert Insight
1. Sample Preparation Prepare a mixture containing the Alloc-Tyrosine sample, a solution of carrier ampholytes, and at least two well-characterized pI marker proteins.Carrier ampholytes are a complex mixture of small molecules with a wide range of pI values; they are essential for forming the pH gradient under an electric field. pI markers are used to calibrate this gradient.
2. Capillary Setup Install a coated capillary in the CE instrument. Fill the inlet and outlet vials with the anolyte (e.g., phosphoric acid) and catholyte (e.g., sodium hydroxide), respectively.Coated capillaries are preferred as they suppress electroosmotic flow, leading to higher reproducibility and sharper focusing.[21]
3. Focusing Inject the sample mixture into the capillary. Apply a high voltage to initiate the formation of the pH gradient and the focusing of the sample and markers.During this step, the ampholytes and the analyte migrate to their respective pI positions and form sharp, focused bands.
4. Mobilization After focusing is complete, mobilize the focused bands past the detector. This can be achieved by applying pressure to the inlet vial or by adding salt to the catholyte (chemical mobilization).Since the focused bands are stationary, they must be moved past the fixed detection window to generate a signal.
5. Detection & Analysis Detect the mobilized zones, typically by UV absorbance at 280 nm. Plot the migration time of the pI markers versus their known pI values to create a calibration curve. Use this curve to determine the pI of Alloc-Tyrosine from its migration time.This calibration step is crucial for accuracy. For Alloc-Tyrosine, with an expected pI ~2.2, it is vital to use a wide-range ampholyte mixture and include acidic pI markers for accurate calibration in the low pH region.

Computational Prediction of pKa and pI

In silico methods provide a rapid and cost-effective means of estimating pKa and pI values, which is particularly useful in early-stage drug discovery.[3] These methods can be broadly categorized:

  • Empirical/Database Methods: These approaches use large databases of experimentally determined pKa values to predict the pKa of a new molecule based on structural fragments and similarity.[22]

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the deprotonation reaction to determine the pKa.[22][23] They are computationally intensive but can be highly accurate.

  • Machine Learning/AI: Modern approaches use machine learning and deep learning models trained on vast chemical datasets to predict pKa and pI with increasing accuracy and speed.[24][25][26]

Several commercial and open-source software packages are available for these predictions. While powerful, it is crucial to recognize that these are predictive tools, and their accuracy can vary depending on the novelty of the chemical structure and the quality of the underlying model.[24] Experimental validation remains the definitive standard.

Conclusion

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine is a diprotic acid with two key ionizable centers: the α-carboxyl group (estimated pKa₁ ~2.2) and the phenolic side-chain hydroxyl group (estimated pKa₂ ~10.1). The Alloc protection of the α-amino group renders it non-basic, fundamentally altering the molecule's ionization profile compared to native L-tyrosine. Consequently, its isoelectric point (pI) is not an average of two pKa values but is dictated by the pKa of its most acidic function, the α-carboxyl group, giving an estimated pI of ~2.2.

For drug development professionals, this low pI indicates that Alloc-Tyrosine will carry a net negative charge at physiological pH (~7.4). This knowledge is critical for designing purification strategies, developing stable formulations, and predicting its pharmacokinetic behavior. While the estimates provided in this guide offer a strong theoretical foundation, we strongly recommend rigorous experimental determination using high-precision techniques like potentiometric titration and capillary isoelectric focusing to obtain the definitive values required for advanced development and regulatory compliance.

References

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  • ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

  • Optibrium. (2022). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ACS Publications. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Available from: [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Reddit. (2020, June 8). Amino Acid pKa. r/Mcat. Available from: [Link]

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  • PMC. (2012). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available from: [Link]

  • Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Available from: [Link]

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  • YouTube. (2022, June 23). The Charge and PI of Amino Acid (Tyrosine) ‪@learnchemi‬. Available from: [Link]

  • Stack Exchange. (2016, July 28). How do I calculate the isoelectric point of amino acids, each of which has more than two values of pKa? Chemistry Stack Exchange. Available from: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Bio.tools. IPC 2.0. Available from: [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • ResearchGate. (2015, August). pIPredict: A Computer Tool for Prediction of Isoelectric Points of Peptides and Proteins. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link]

  • PubMed. (2015). [pIPredict: a computer tool for predicting isoelectric points of peptides and proteins]. National Center for Biotechnology Information. Available from: [Link]

  • Open Library Publishing Platform. Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals. Available from: [Link]

  • PubMed. (1995). Capillary isoelectric focusing. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.3: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link]

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  • ACS Publications. (2022). pIChemiSt ─ Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. Available from: [Link]

  • Reddit. (2025, January 10). Calculating isoelectric point when there is a neutral side chain!. r/Mcat. Available from: [Link]

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Exploratory

A Technical Guide to the Thermal Stability of N-Alloc-L-Tyrosine Under Basic Conditions

Introduction: The Critical Role of N-Alloc-Tyr-OH in Peptide Synthesis N-Allyloxycarbonyl-L-tyrosine (N-Alloc-Tyr-OH) is a valuable building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) group serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of N-Alloc-Tyr-OH in Peptide Synthesis

N-Allyloxycarbonyl-L-tyrosine (N-Alloc-Tyr-OH) is a valuable building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) group serves as a crucial protecting group for the α-amino functionality of tyrosine.[1] Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[2][3] This orthogonality allows for the selective deprotection and modification of specific amino acid residues within a complex peptide sequence, a strategy essential for synthesizing branched or cyclic peptides and other modified protein structures.[4][5]

However, the journey from a protected amino acid to a final, functional peptide is fraught with chemical challenges. Various steps in solid-phase peptide synthesis (SPPS) or solution-phase synthesis can expose N-Alloc-Tyr-OH to basic conditions, often at elevated temperatures. Understanding the stability of this molecule under such stress is paramount. Degradation not only reduces the yield of the desired peptide but can also introduce impurities that are difficult to separate, compromising the final product's purity and biological activity. This guide provides an in-depth analysis of the factors governing the stability of N-Alloc-Tyr-OH under basic thermal stress, details potential degradation pathways, and offers robust experimental protocols for assessing its stability.

Foundational Chemical Principles Governing Stability

The stability of N-Alloc-Tyr-OH is not governed by a single factor but is rather a complex interplay between its three key functional components: the N-Alloc group, the carboxylic acid, and the phenolic side chain of tyrosine.

The N-Alloc Protecting Group

The Alloc group is generally considered stable to both acidic and basic conditions.[6] Its removal is typically achieved under neutral conditions via palladium(0)-catalyzed allylic cleavage.[1][2] This process involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophilic scavenger.[5][6] The inherent stability of the Alloc group to bases is a cornerstone of its utility in Fmoc-based SPPS, where repeated piperidine treatments are used. However, this stability is not absolute and can be compromised by elevated temperatures and strong alkaline conditions.

The Tyrosine Moiety: Ionization States in Basic Media

To comprehend the behavior of N-Alloc-Tyr-OH in a basic solution, one must consider the pKa values of its ionizable groups. The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated.

  • α-Carboxyl Group (pKa₁): The carboxylic acid group of tyrosine has a pKa value of approximately 2.20.[7]

  • α-Ammonium Group (pKa₂): The α-amino group, when protonated, has a pKa of about 9.11.[7] In N-Alloc-Tyr-OH, this group is protected and thus not available for protonation.

  • Phenolic Side Chain (pKa₃): The hydroxyl group on the phenol side chain is weakly acidic, with a pKa of approximately 10.1.[8]

Under basic conditions (pH > 10.1), the phenolic hydroxyl group will be significantly deprotonated, forming a negatively charged phenoxide ion. This change in the electronic structure of the tyrosine side chain is a critical factor in the molecule's overall stability.[9]

Potential Degradation Pathways Under Basic Thermal Stress

Elevated temperature acts as a catalyst, accelerating potential degradation reactions. In a basic solution, several degradation pathways for N-Alloc-Tyr-OH can be postulated.

Pathway A: Attack on the Alloc Group

While resistant to base, the Alloc group is an ester of carbamic acid and is not entirely inert. Under sufficiently harsh basic conditions (high pH and high temperature), direct nucleophilic attack by hydroxide ions on the carbonyl carbon of the Alloc group could lead to slow hydrolysis. This would result in the unprotected tyrosine and byproducts.

Pathway B: Tyrosine Side Chain Degradation

The tyrosine side chain itself can be susceptible to degradation, particularly under basic and oxidative conditions. The electron-rich phenoxide ion is more susceptible to oxidation than the protonated phenol.[10] If dissolved oxygen or other oxidizing agents are present, complex degradation and polymerization reactions can occur, potentially leading to colored impurities.[11] Tyrosine itself is noted to be one of the more thermally stable amino acids, but its degradation is accelerated by heat.[12][13]

Pathway C: Intramolecular Reactions

The formation of the phenoxide ion introduces a potent intramolecular nucleophile. While direct attack on the Alloc carbonyl is sterically hindered, the possibility of other, more complex intramolecular rearrangements or eliminations, especially at high temperatures, cannot be entirely dismissed. Furthermore, electrostatic repulsion between the deprotonated carboxylate and the deprotonated phenoxide could destabilize the molecule, making it more susceptible to degradation.[9]

The diagram below illustrates the key molecular species and potential areas of instability under basic conditions.

G cluster_conditions Stress Conditions cluster_molecule N-Alloc-Tyr-OH System (at high pH) cluster_degradation Potential Degradation Products Base High pH (e.g., NaOH, Buffer) Molecule N-Alloc-Tyr-O⁻ (Deprotonated Form) Base->Molecule Deprotonates Heat Elevated Temperature (Δ) Heat->Molecule Accelerates Alloc N-Alloc Group Molecule->Alloc Phenoxide Phenoxide Side Chain (O⁻) Molecule->Phenoxide Carboxylate Carboxylate (COO⁻) Molecule->Carboxylate Prod_A Hydrolysis Products (Tyr-OH + CO₂ + Allyl Alcohol) Molecule->Prod_A Pathway A: Alloc Hydrolysis Prod_B Oxidized Tyrosine Derivatives Molecule->Prod_B Pathway B: Side-Chain Oxidation Prod_C Other Impurities Molecule->Prod_C Pathway C: Other Reactions workflow start Start: N-Alloc-Tyr-OH Stock Solution prep 1. Sample Preparation - Prepare basic buffers (e.g., pH 9, 10, 11) - Aliquot stock into buffer solutions start->prep stress 2. Thermal Stress - Incubate samples at set temperatures (e.g., 40°C, 60°C, 80°C) - Use sealed vials to prevent evaporation prep->stress sampling 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 1, 2, 4, 8, 24 hours) stress->sampling quench 4. Quench Reaction - Immediately neutralize sample with acid (e.g., dilute HCl or H₃PO₄) to stop degradation - Store at low temp (e.g., 4°C) sampling->quench analysis 5. RP-HPLC Analysis - Quantify remaining N-Alloc-Tyr-OH - Identify and quantify degradation products quench->analysis data 6. Data Analysis - Plot % remaining vs. time - Determine degradation kinetics analysis->data end End: Stability Profile and Degradation Rates data->end

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine Coupling and Orthogonal Deprotection in SPPS

Strategic Context & Chemical Nomenclature In advanced Solid-Phase Peptide Synthesis (SPPS), the demand for orthogonal protecting groups is critical for synthesizing complex architectures such as cyclic, branched, or late...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Nomenclature

In advanced Solid-Phase Peptide Synthesis (SPPS), the demand for orthogonal protecting groups is critical for synthesizing complex architectures such as cyclic, branched, or late-stage functionalized peptides. N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine , universally referred to in peptide chemistry as Alloc-Tyr-OH , provides a highly effective solution.

The allyloxycarbonyl (Alloc) group is completely orthogonal to standard Fmoc (base-labile) and Boc (acid-labile) chemistries [1]. However, utilizing Alloc-Tyr-OH—specifically when the phenolic side chain of tyrosine remains unprotected—presents unique mechanistic challenges. This application note details a self-validating protocol designed to maximize coupling efficiency while suppressing side-chain O-acylation, followed by a highly specific Pd(0)-catalyzed deprotection sequence.

Mechanistic Causality in Experimental Design

The Phenolic Hydroxyl Challenge

Tyrosine possesses a nucleophilic phenolic side chain ( pKa​≈10 ). In standard Fmoc-SPPS, this is masked by a tert-butyl (tBu) group. When coupling globally unprotected Alloc-Tyr-OH, the choice of coupling reagent is the single most critical variable.

  • The Problem with Uronium Salts: Reagents like HATU or HBTU require the addition of a tertiary base (typically DIPEA). The basic environment promotes the formation of the phenoxide anion, which acts as a potent nucleophile and leads to irreversible O-acylation of the tyrosine side chain.

  • The DIC/Oxyma Solution: N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure operates under strictly neutral to slightly acidic conditions. This base-free environment keeps the tyrosine side chain protonated and inert, directing the reaction exclusively toward the desired N-terminal α -amine [2].

The Tsuji-Trost Deprotection Mechanism

The removal of the Alloc group relies on a Pd(0)-catalyzed allylic cleavage. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] coordinates to the allyl moiety, undergoing oxidative addition to form a reactive π -allyl palladium complex. To drive the reaction forward and prevent the allyl cation from re-alkylating the newly freed amine (or the unprotected tyrosine phenol), a scavenger must be present. Phenylsilane (PhSiH₃) is the optimal hydride donor, rapidly intercepting the π -allyl complex to yield propene and a silyl ether byproduct [3].

Reagent Selection & Quantitative Data

To ensure optimal reaction trajectories, empirical data governing coupling and scavenging efficacies are summarized below.

Table 1: Coupling Reagent Efficacy for Unprotected Alloc-Tyr-OH

Coupling SystemBase RequirementRisk of Tyr O-AcylationEfficacy & Recommendation
DIC / Oxyma Pure NoneLow Optimal: Base-free environment protects the phenol.
HATU / DIPEA DIPEA (2.0 eq)HighSub-optimal: Base drives phenoxide formation.
DIC / HOBt NoneModerateAcceptable, but slower kinetics than Oxyma Pure.

Table 2: Scavenger Comparison for Pd(0)-Catalyzed Alloc Cleavage

ScavengerEquivalentsReaction TimeByproduct ProfileEfficacy Rating
Phenylsilane (PhSiH₃) 10 - 24 eq15 - 30 minInert silane derivativesExcellent
Morpholine 10 - 20 eq60 - 120 minN-allyl morpholineModerate
Dimethylamine borane 40 eq40 minBorane complexesGood

Workflow Visualization

Alloc_SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Activation Activation Phase Alloc-Tyr-OH + DIC/Oxyma Resin->Activation Swell in DMF Coupled Alloc-Tyr-Peptide-Resin (Protected Intermediate) Activation->Coupled Amide Bond Formation (Strictly base-free) Deprotection Deprotection Phase Pd(PPh3)4 + PhSiH3 Coupled->Deprotection Wash (DMF/DCM) FreeAmine Tyr-Peptide-Resin (Free N-Terminus) Deprotection->FreeAmine Pi-Allyl Scavenging (Pd(0) catalysis)

Workflow for Alloc-Tyr-OH coupling and orthogonal Pd(0)-mediated deprotection in SPPS.

Self-Validating Experimental Protocols

Protocol A: Base-Free Coupling of Alloc-Tyr-OH

Scale: 0.1 mmol resin.

  • Resin Swelling: Suspend the peptidyl-resin in 3 mL of Dimethylformamide (DMF) and agitate for 30 minutes. Causality: Maximizes the polymer matrix volume, exposing reactive terminal amines.

  • Reagent Preparation: In a separate vial, dissolve Alloc-Tyr-OH (0.4 mmol, 4.0 eq) and Oxyma Pure (0.4 mmol, 4.0 eq) in 2 mL of anhydrous DMF.

  • Activation: Add DIC (0.4 mmol, 4.0 eq) to the vial. Stir for 2 minutes. Causality: Pre-activation forms the reactive O-acylisourea intermediate before introduction to the resin.

  • Coupling: Transfer the activated mixture to the resin reactor. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reactor. Wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove unreacted starting materials.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Pass: Beads are colorless/yellow, confirming complete acylation of the primary amine.

    • Fail: Beads are blue. Repeat steps 2-5.

Protocol B: Orthogonal Alloc Deprotection

Caution: Pd(PPh₃)₄ is air and light-sensitive. Prepare solutions immediately prior to use.

  • Solvent Exchange: Wash the Alloc-Tyr-peptide-resin with anhydrous DCM (3 × 1 min) and leave suspended in 1.5 mL of DCM.

  • Scavenger Introduction: Add Phenylsilane (PhSiH₃) (2.0 mmol, 20 eq) directly to the resin suspension. Causality: Saturating the environment with scavenger before catalyst addition ensures the transient π -allyl complex is instantly intercepted, preventing tyrosine side-chain alkylation.

  • Catalyst Addition: Dissolve Pd(PPh₃)₄ (0.01 mmol, 0.1 eq) in 0.5 mL of anhydrous DCM. Immediately add this bright yellow solution to the reactor.

  • Cleavage Reaction: Agitate the reactor for 30 minutes at room temperature, protected from ambient light.

  • Catalyst Quenching & Washing (Critical): Drain the reactor and wash with:

    • DCM (3 × 1 min)

    • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (3 × 2 min) . Causality: This specific chelation step solubilizes and strips precipitated "Palladium black" from the resin matrix, which would otherwise poison subsequent Fmoc deprotections or couplings [4].

    • DMF (5 × 1 min)

  • Validation (Micro-Cleavage): Transfer ~2 mg of resin to a microtube. Treat with 100 µL of TFA/H₂O/TIS (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, and analyze the pellet via LC-MS. Look for the expected mass shift of -84 Da (loss of the Alloc group) relative to the protected intermediate.

References

  • Shapiro, G., et al. (1997). "Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera." Bioorganic & Medicinal Chemistry, 5(1), 147-156. Available at:[Link]

  • Shelton, P. T., & Jensen, K. J. (2013). "Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis." Methods in Molecular Biology, 1047, 23-41. Available at:[Link]

  • Fernández-Forner, D., et al. (2001). "Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines." Tetrahedron Letters, 42(27), 4471-4473. Available at:[Link]

  • Grieco, P., et al. (2016). "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis." Journal of Peptide Science, 22(11-12), 683-687. Available at:[Link]

Application

Decoding the Deprotection: A Guide to Palladium-Catalyzed Removal of N-Alloc-Tyrosine

For Researchers, Scientists, and Drug Development Professionals The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern peptide synthesis, prized for its unique cleavage conditions that offer an orthogon...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern peptide synthesis, prized for its unique cleavage conditions that offer an orthogonal strategy to the commonly used Boc and Fmoc protections.[1][2] This application note provides an in-depth technical guide to the palladium-catalyzed deprotection of N-Alloc-tyrosine, a critical step in the synthesis of complex peptides and other advanced molecular architectures. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.

The Science Behind the Strategy: Mechanism of Deprotection

The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) complex, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3][4] The process, often referred to as the Tsuji-Trost reaction, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group of the N-Alloc-tyrosine. This is followed by an oxidative addition, where the palladium inserts into the carbon-oxygen bond of the allyl group, forming a π-allylpalladium(II) complex.[3][5]

  • Decarboxylation: The resulting carbamate ligand is unstable and readily undergoes decarboxylation, releasing the free amine of the tyrosine residue and carbon dioxide.[3]

  • Reductive Elimination and Catalyst Regeneration: To regenerate the active Pd(0) catalyst and complete the cycle, a scavenger is introduced. The scavenger nucleophilically attacks the π-allyl complex, leading to reductive elimination and the formation of a stable, allylated scavenger byproduct.[3][5]

The choice of scavenger is critical to prevent side reactions, most notably the re-alkylation of the newly deprotected amine by the reactive allyl cation.[6]

Alloc_Deprotection_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Alloc_Tyr N-Alloc-Tyrosine Pi_Allyl_Complex π-Allylpalladium(II) Complex Pi_Allyl_Complex->Pd(0)L2 Reductive Elimination Free_Amine Deprotected Tyrosine Pi_Allyl_Complex->Free_Amine Decarboxylation Allylated_Scavenger Allylated Scavenger Alloc_Tyr->Pi_Allyl_Complex Oxidative Addition Deprotected_Tyr_End Deprotected Tyrosine Free_Amine->Deprotected_Tyr_End Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Pi_Allyl_Complex Nucleophilic Attack Alloc_Tyr_Start N-Alloc-Tyrosine Pd_Catalyst_Start Pd(PPh₃)₄ Pd_Catalyst_Start->Pd(0)L2 Active Catalyst Formation Scavenger_Start Scavenger CO2 CO₂ Allylated_Scavenger_End Allylated Scavenger

Figure 1: Mechanism of Palladium-Catalyzed Alloc Deprotection.

Optimizing the Reaction: Catalysts, Scavengers, and Conditions

The success of the Alloc deprotection hinges on the careful selection of reagents and reaction parameters. The following table summarizes common conditions, providing a starting point for optimization.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Highly versatile and widely used for its reliability in both solution and solid-phase synthesis.[7] It is air-sensitive, so handling under an inert atmosphere is recommended.[7][8]
Catalyst Loading 0.05 - 0.25 equivalentsA lower loading minimizes potential contamination of the final product with residual palladium.[6][9] Higher loadings may be necessary for sterically hindered substrates.
Scavenger Phenylsilane (PhSiH₃), Dimethylamine-borane complex (Me₂NH·BH₃), MorpholinePhSiH₃ is a common and effective choice.[4] Me₂NH·BH₃ is often superior for secondary amines, preventing N-allyl back-alkylation.[6][10] Morpholine is another common nucleophilic scavenger.[3][6]
Scavenger Equivalents 10 - 40 equivalentsA large excess is crucial to efficiently trap the allyl cation and drive the catalytic cycle forward.[4][6]
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)The choice depends on the solubility of the substrate and whether the reaction is performed in solution or on a solid support. Anhydrous solvents are recommended to prevent catalyst deactivation.[1][11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.[1] Microwave assistance can significantly shorten reaction times.[4]
Atmosphere Inert (Argon or Nitrogen)While some studies show tolerance to atmospheric conditions, an inert atmosphere is best practice to prevent oxidation and deactivation of the Pd(0) catalyst.[8][11]

Protocols for Success: Solution-Phase and Solid-Phase Deprotection

The following protocols provide detailed, step-by-step methodologies for the deprotection of N-Alloc-tyrosine in both solution and on a solid support.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: N-Alloc-Tyrosine Substrate Dissolve Dissolve Substrate in Anhydrous Solvent Start->Dissolve Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Dissolve->Inert_Atmosphere Add_Scavenger Add Scavenger Inert_Atmosphere->Add_Scavenger Add_Catalyst Add Pd(PPh₃)₄ Catalyst Add_Scavenger->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor Progress (TLC or LC-MS) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Deprotected Tyrosine Product Purify->End

Figure 2: General Experimental Workflow for Solution-Phase Deprotection.

Protocol 1: Solution-Phase Deprotection of N-Alloc-Tyrosine

This protocol is suitable for N-Alloc-tyrosine derivatives in solution.

Materials:

  • N-Alloc-tyrosine substrate (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

  • Phenylsilane (PhSiH₃) (10 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-Alloc-tyrosine substrate in anhydrous DCM under an inert atmosphere.

  • Add phenylsilane to the solution and stir for 5 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30-60 minutes.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected tyrosine derivative.

Protocol 2: Solid-Phase Deprotection of N-Alloc-Tyrosine on Resin

This protocol is designed for peptides containing N-Alloc-tyrosine synthesized on a solid support.

Materials:

  • N-Alloc-tyrosine-containing peptide-resin (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equiv per Alloc group)

  • Dimethylamine-borane complex (Me₂NH·BH₃) (40 equiv per Alloc group)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Peptide synthesis vessel

Procedure:

  • Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes in a peptide synthesis vessel.

  • Drain the solvent.

  • Prepare a solution of Pd(PPh₃)₄ and Me₂NH·BH₃ in the reaction solvent under an inert atmosphere.

  • Add the reagent solution to the swollen resin.

  • Gently agitate the mixture at room temperature.

  • Monitor the progress of the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.[6] The reaction is typically complete within 40 minutes.[10]

  • Once the reaction is complete, filter the resin and wash it thoroughly with the reaction solvent, followed by other solvents like DCM and DMF to remove all traces of the catalyst and scavenger.[6]

  • To remove residual palladium, the resin can be washed with a solution containing a chelating agent like diethyldithiocarbamate.[4]

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:

  • Incomplete Deprotection:

    • Cause: Deactivated catalyst, insufficient scavenger, or steric hindrance.

    • Solution: Use fresh, high-quality Pd(PPh₃)₄ and ensure it is handled under inert conditions. Increase the equivalents of the scavenger and/or the reaction time.[4] For particularly stubborn cases, repeating the deprotection cycle or using microwave assistance can be effective.[4]

  • N-Allylation Side Product:

    • Cause: Inefficient trapping of the allyl cation by the scavenger.

    • Solution: Increase the concentration of the scavenger. For secondary amines, switching to a more effective scavenger like dimethylamine-borane complex (Me₂NH·BH₃) can eliminate this side reaction.[6][10][12]

  • Palladium Contamination:

    • Cause: Strong adsorption of palladium species to the peptide or resin.[4]

    • Solution: Thorough washing of the resin after deprotection is crucial. A final wash with a solution of a chelating agent, such as diethyldithiocarbamate, or the use of a palladium scavenger resin can effectively remove residual metal.[4][13]

  • Catalyst Decomposition:

    • Cause: Presence of oxygen or other impurities that lead to the formation of inactive "palladium black".[11]

    • Solution: Ensure all solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere throughout the reaction setup and execution.[11]

Conclusion

The palladium-catalyzed deprotection of N-Alloc-tyrosine is a powerful and reliable method that enables a high degree of synthetic flexibility in the construction of complex peptides. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to robust protocols, researchers can confidently execute this critical transformation. The insights and detailed procedures provided in this application note serve as a comprehensive resource for achieving clean, efficient, and high-yielding deprotection, paving the way for advancements in peptide chemistry and drug development.

References

  • Ascensus Specialties. Tetrakis(triphenylphosphine) palladium (0).
  • BenchChem. Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines.
  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • BenchChem. Kinetic analysis of Alloc removal from different peptide sequences.
  • ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF.
  • BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
  • Boc Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers.
  • Google Patents. EP1794180B1 - Peptide cyclisation.
  • The Royal Society of Chemistry. In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst.
  • CDN. Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine.
  • Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
  • ACS Publications. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development.
  • BenchChem. Common side reactions during Alloc-D-Phe deprotection.
  • BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Sources

Method

incorporating N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine into cyclic peptides

Application Note: Orthogonal Incorporation and Deprotection of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine in Cyclic Peptide Synthesis Strategic Rationale & Mechanistic Causality Cyclic peptides are highly valued in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Incorporation and Deprotection of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine in Cyclic Peptide Synthesis

Strategic Rationale & Mechanistic Causality

Cyclic peptides are highly valued in drug development due to their enhanced proteolytic stability, constrained conformational space, and superior target affinity. Synthesizing these complex modalities on a solid support requires a robust orthogonal protection strategy. The incorporation of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine—commonly referred to as N-Alloc-Tyr-OH—is a critical technique when the N-terminal amine of a tyrosine residue must be selectively unmasked for on-resin cyclization (e.g., head-to-tail or side-chain-to-head macrolactamization) without disturbing the rest of the growing peptide chain.

The allyloxycarbonyl (Alloc) group is perfectly orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS). It is completely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the highly acidic conditions used for global cleavage (e.g., trifluoroacetic acid) [1].

Causality of the Tsuji-Trost Deprotection: The removal of the Alloc group is driven by transition-metal catalysis, specifically the Tsuji-Trost allylation mechanism. In the presence of a Palladium(0) catalyst, the allyl moiety undergoes oxidative addition to form an electrophilic π-allyl palladium complex. This releases the carbamate, which rapidly decarboxylates to reveal the free amine [1]. Because the intermediate π-allyl complex is highly electrophilic, a nucleophilic scavenger must be present in large excess. Without a scavenger, the newly liberated amine will attack the π-allyl complex, resulting in irreversible N-allylation—a fatal side reaction that terminates the synthesis.

Scavenger Selection and Reaction Kinetics

The choice of scavenger directly dictates the efficiency and purity of the deprotection step. While morpholine was historically used, phenylsilane (PhSiH 3​ ) is now the gold standard due to its rapid kinetics and minimal byproduct formation [1, 2]. Recently, advanced open-flask protocols utilizing Meldrum's acid (MA) and triethylsilane (TES-H) with air-stable Pd(II) precatalysts have been developed to overcome the air-sensitivity of traditional Pd(0) catalysts [3].

Table 1: Quantitative Comparison of Alloc Deprotection Scavengers

Scavenger SystemCatalystEquivalents (Scavenger)Reaction TimeByproduct RiskDeprotection Efficiency
Phenylsilane (PhSiH 3​ )Pd(PPh 3​ ) 4​ 20–24 eq2 × 30 minLow (Trace silanes)>98%
MorpholinePd(PPh 3​ ) 4​ 10–20 eq2 × 60 minMedium (N-allylation)~85–90%
DimedonePd(PPh 3​ ) 4​ 10 eq2 × 60 minLow~90–95%
Meldrum's Acid / TES-HPd(PPh 3​ ) 2​ Cl 2​ 3 eq (each)2 × 30 minVery Low>98% [3]
Iodine / WaterNone (Metal-Free)2 eq (I 2​ )1 × 60 minLow~99% [4]

Experimental Workflow

SPPS_Workflow Step1 1. Fmoc-SPPS Elongation (Piperidine / DIC / Oxyma) Step2 2. Couple N-Alloc-Tyr(tBu)-OH (Standard Coupling) Step1->Step2 Wash (DMF/DCM) Step3 3. Alloc Deprotection (Pd(PPh3)4 / PhSiH3) Step2->Step3 Orthogonal State Step4 4. Palladium Scavenging (Diethyldithiocarbamate) Step3->Step4 Free Amine Revealed Step5 5. On-Resin Cyclization (PyBOP / DIPEA) Step4->Step5 Pd Removed Step6 6. Global Cleavage (TFA / TIS / H2O) Step5->Step6 Macrolactam Formed

Figure 1: Workflow for incorporating and utilizing N-Alloc-Tyr-OH in on-resin cyclic peptide synthesis.

Detailed Protocols: Self-Validating Methodologies

Protocol A: Coupling of N-Alloc-Tyr(tBu)-OH Note: The phenolic side-chain of Tyrosine must be protected (e.g., as a tert-butyl ether, tBu) to prevent unintended side reactions during subsequent couplings and cyclization.

  • Swell the peptide-bound resin (e.g., CTC or Rink Amide) in Dimethylformamide (DMF) for 15 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • In a separate vial, dissolve 3.0 equivalents of N-Alloc-Tyr(tBu)-OH and 3.0 equivalents of OxymaPure in DMF.

  • Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes for pre-activation.

  • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow resin indicates complete coupling. A blue resin indicates incomplete coupling; repeat steps 3-5.

Protocol B: Classical Pd(0) Alloc Deprotection (Anaerobic) Expert Insight: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] is highly sensitive to oxygen. Oxidation to Pd(II) renders the catalyst inactive. The reagent solution must be prepared immediately before use [2].

  • Wash the resin thoroughly with anhydrous Dichloromethane (DCM) (5 × 1 min) to remove all traces of DMF, which can coordinate with and inhibit the Pd catalyst.

  • In a dry vial under inert gas (Nitrogen or Argon), dissolve 0.2 equivalents of Pd(PPh 3​ ) 4​ in anhydrous DCM (approx. 5 mL per 0.1 mmol scale). The solution should be bright yellow.

  • Add 24.0 equivalents of Phenylsilane (PhSiH 3​ ) to the vial.

  • Immediately transfer the solution to the reaction vessel containing the resin. Agitate in the dark for 30 minutes.

  • Drain the reaction vessel and repeat steps 2-4 for a second 30-minute cycle to ensure quantitative deprotection [1].

Protocol C: Palladium Scavenging (Critical Step) Expert Insight: Residual palladium trapped within the peptide-resin matrix will severely inhibit subsequent cyclization steps and cause the final cleaved peptide to appear dark gray or black.

  • Wash the resin with DCM (3 × 1 min).

  • Wash the resin with a solution of 0.5% (w/v) sodium diethyldithiocarbamate and 0.5% (v/v) DIPEA in DMF (3 × 5 min). Causality Check: The diethyldithiocarbamate acts as a strong bidentate chelator, stripping Pd ions from the peptide backbone.

  • Wash with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol D: On-Resin Cyclization

  • Ensure the complementary functional group (e.g., a C-terminal allyl ester or a side-chain carboxylate) has been co-deprotected or selectively unmasked.

  • Swell the resin in DMF.

  • Add a solution of 3.0 equivalents of PyBOP and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in a large volume of DMF to promote pseudodilution (favoring intramolecular cyclization over intermolecular oligomerization).

  • Agitate for 12–24 hours.

  • Self-Validation: Perform a Kaiser test. A negative result (yellow) confirms that the free amine of the Tyrosine has successfully formed the macrolactam.

  • Proceed to global cleavage using a standard TFA/TIS/H 2​ O (95:2.5:2.5) cocktail.

References

  • Source: wpmucdn.
  • Source: uci.
  • Title: Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.
  • Source: acs.
Application

Application Note: Strategies for the Cleavage of Allyloxycarbonyl (Alloc) Protected Tyrosine Residues

Introduction: The Strategic Value of Alloc-Protected Tyrosine In the intricate field of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount. The allyloxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Alloc-Protected Tyrosine

In the intricate field of peptide synthesis and complex molecule construction, the strategic selection of protecting groups is paramount. The allyloxycarbonyl (Alloc) group stands out as a versatile and robust shield for amine functionalities, particularly for the side chain of tyrosine residues. Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the widely used acid-labile Boc/tBu and base-labile Fmoc strategies.[1][2][3] This orthogonality allows for the selective unmasking of the tyrosine's phenolic hydroxyl group (if protected as an allyl ether) or, more commonly, the selective deprotection of an Alloc-protected amine elsewhere in the molecule while the Tyr(tBu) group remains intact. This capability is indispensable for the synthesis of branched, cyclic, or otherwise modified peptides where precise, sequential side-chain manipulation is required.[1][3]

This guide provides a detailed examination of the cleavage protocols for Alloc-protected residues, with a focus on the underlying chemical principles, step-by-step experimental procedures, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Deprotection Mechanism: A Palladium-Catalyzed Cascade

The cleavage of the Alloc group is a classic example of palladium(0)-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[1] The process is not a simple hydrolysis but a catalytic cycle that proceeds under mild, neutral conditions.[3]

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: The active catalyst, typically a Pd(0) species like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, cleaving the Alloc group from the substrate and forming a π-allyl palladium(II) complex.[1][4]

  • Carbamate Dissociation & Decarboxylation: The resulting carbamate intermediate is unstable and readily dissociates from the palladium complex. It then undergoes spontaneous decarboxylation to release carbon dioxide and the free amine of the tyrosine residue.[4]

  • Nucleophilic Scavenging & Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl palladium(II) complex. This step is critical: it captures the reactive allyl cation, preventing side reactions such as re-alkylation of the newly deprotected amine, and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[3][5]

Alloc_Deprotection_Mechanism Palladium-Catalyzed Alloc Deprotection Cycle AllocTyr Alloc-Tyr-Peptide PiAllyl π-Allyl Pd(II) Complex + Tyr-Peptide-Carbamate AllocTyr->PiAllyl Oxidative Addition Pd0 Pd(0)L₂ Catalyst Pd0->AllocTyr FreeAmine Free Tyr-Peptide + CO₂ PiAllyl->FreeAmine Decarboxylation AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger Nucleophilic Attack Scavenger Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl AllylScavenger->Pd0 Reductive Elimination

Caption: Catalytic cycle of Pd(0)-mediated Alloc deprotection.

Core Components: Catalysts, Scavengers, and Solvents

The success of Alloc cleavage hinges on the careful selection of each reaction component.

Palladium Catalysts:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is the most common and historically significant catalyst for Alloc deprotection.[2][3] Its primary drawback is its sensitivity to air and moisture, which can lead to catalyst deactivation and inconsistent results.[2][6] High-quality, fresh catalyst and an inert atmosphere are often required for optimal performance.

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride): A highly effective, air-stable alternative to Pd(PPh₃)₄.[6] Its stability makes it more convenient for routine use, especially in automated synthesis platforms, without the need for stringent inert atmosphere techniques.[6]

Allyl Scavengers: The choice of scavenger is critical for preventing N-allylation and ensuring efficient catalyst turnover.[5][6]

ScavengerTypical EquivalentsAdvantagesDisadvantages
Phenylsilane (PhSiH₃) 10 - 24Highly effective and widely used; generates volatile byproducts.[1][3]Can be slow in some cases; quality can vary.
Morpholine 20 - 50Inexpensive and effective, particularly in solution phase.[7]Can be less efficient than other scavengers for on-resin deprotection.[8]
Dimethylamine borane (Me₂NH·BH₃) 40Very effective for removing Alloc from secondary amines; leads to quantitative removal.[8]Requires a larger excess compared to other scavengers.
Meldrum's acid / TES-H 7 - 20Part of a highly efficient system that eliminates N-allylation byproducts.[6]Requires a two-component scavenger system.
Barbituric Acid ~5Effective and can be used in a solid-supported format to simplify purification.[9]May require specific solvent systems (e.g., protic polar solvents).[9]

Solvents:

  • Dichloromethane (DCM): A common solvent for on-resin deprotection, as it effectively swells the polystyrene resin.[1][3][10]

  • N,N-Dimethylformamide (DMF): Another standard solvent in solid-phase peptide synthesis (SPPS), often used in microwave-assisted protocols.[3]

Experimental Protocols

Scientist's Note: Before any deprotection, ensure the N-terminus of the peptide is protected (e.g., with Fmoc or Boc) to prevent unwanted side reactions on the terminal amine. All palladium-based reactions should be performed in a well-ventilated fume hood.

Protocol 1: Standard On-Resin Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a widely adopted method for on-resin Alloc cleavage.[3][10]

  • Resin Preparation: Swell the Alloc-protected peptide-resin (e.g., 0.1 mmol scale) in anhydrous DCM (~5 mL) for 30-60 minutes in a fritted reaction vessel. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 eq., ~11.5-23 mg) in anhydrous DCM (~4 mL) under an inert atmosphere (N₂ or Ar). The solution should be a vibrant yellow.

  • Deprotection: Add phenylsilane (20 eq., ~0.24 mL) to the catalyst solution, mix briefly, and immediately add the entire solution to the swollen resin.

  • Reaction: Gently agitate the resin slurry at room temperature for 30 minutes. The reaction mixture will often appear orange or dark brown.

  • Wash and Repeat: Drain the reaction solution. Wash the resin thoroughly with DCM (3x), Methanol (1x), and DCM (3x).[1] To ensure complete removal, repeat steps 2-5 one more time.

  • Final Wash: After the second deprotection cycle, perform an extensive wash sequence: DCM (3x), Methanol (1x), DCM (3x), 0.5% DIEA in DCM (2x), DCM (3x).

  • Verification: Cleave a small amount of resin (e.g., with 95% TFA) and analyze by LC-MS to confirm the complete removal of the Alloc group.

Protocol 2: Microwave-Assisted Deprotection for Accelerated Cleavage

Microwave heating can significantly reduce reaction times from hours to minutes, offering a high-throughput alternative.[3][11]

  • Resin Preparation: Place the Alloc-protected peptide-resin (0.1 mmol) in a microwave-safe reaction vessel and swell in DMF (~5 mL).

  • Reagent Addition: Add a pre-prepared solution of Pd(PPh₃)₄ (0.15 eq.) and phenylsilane (5-10 eq.) in DMF (~3 mL) to the resin.

  • Microwave Irradiation: Subject the vessel to microwave irradiation (e.g., 30-40W) at a controlled temperature (e.g., 40-50°C) for 5-10 minutes.

  • Wash and Repeat: Drain the vessel and wash the resin with DMF (3x). Repeat the microwave irradiation step one more time to ensure complete deprotection.

  • Final Wash: Perform a final extensive wash of the resin with DMF and DCM.

Protocol 3: Metal-Free Alloc Deprotection

For applications where trace metal contamination is a major concern, a recently developed metal-free protocol offers a sustainable alternative.[12]

  • Resin Preparation: Swell the Alloc-protected peptide-resin (0.1 mmol) in a 1:4 mixture of PolarClean/Ethyl Acetate.

  • Reagent Preparation: Prepare a solution of Iodine (I₂) (5 eq.) and Water (H₂O) (8 eq.) in the same solvent mixture.

  • Deprotection: Add the I₂/H₂O solution to the resin.

  • Reaction: Heat the mixture at 50°C for 1.5 hours.

  • Wash: Drain the reaction solution and wash the resin thoroughly with Ethyl Acetate, DMF, and DCM.

Workflow and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection cluster_workup Workup & Analysis Swell Swell Resin in Anhydrous DCM/DMF Prepare Prepare Catalyst & Scavenger Solution (under N₂ if needed) Swell->Prepare AddReagents Add Reagents to Resin Prepare->AddReagents React Agitate or Microwave (30-60 min RT or 5-10 min MW) AddReagents->React Wash Drain and Wash Resin (DCM, MeOH, etc.) React->Wash Repeat Repeat Deprotection Cycle Wash->Repeat For completeness FinalWash Perform Final Washes Repeat->FinalWash TestCleave Test Cleavage & LC-MS Analysis FinalWash->TestCleave Proceed Proceed to Next Step TestCleave->Proceed

Caption: General experimental workflow for on-resin Alloc deprotection.

Troubleshooting Common Issues:

Troubleshooting_Tree Problem Problem Detected via LC-MS Incomplete Incomplete Deprotection (Starting material remains) Problem->Incomplete Byproduct Byproduct Observed (e.g., +40 Da, N-allylation) Problem->Byproduct Sol_Incomplete1 Is Pd(PPh₃)₄ catalyst old or oxidized? Incomplete->Sol_Incomplete1 Sol_Byproduct1 Is scavenger concentration sufficient? Byproduct->Sol_Byproduct1 Sol_Incomplete2 Is peptide sequence sterically hindered? Sol_Incomplete1->Sol_Incomplete2 No Action_Incomplete1 Use fresh catalyst or switch to air-stable Pd(PPh₃)₂Cl₂. Sol_Incomplete1->Action_Incomplete1 Yes Sol_Incomplete3 Are reagents/solvents anhydrous? Sol_Incomplete2->Sol_Incomplete3 No Action_Incomplete2 Increase reaction time/temp. Use microwave assistance. Repeat deprotection cycle. Sol_Incomplete2->Action_Incomplete2 Yes Action_Incomplete3 Use fresh, anhydrous solvents. Sol_Incomplete3->Action_Incomplete3 Yes Action_Byproduct1 Increase scavenger equivalents (e.g., to 20-40 eq). Switch to a more efficient scavenger (e.g., Meldrum's acid/TES-H). Sol_Byproduct1->Action_Byproduct1 No/Unsure Palladium Residual Palladium Contamination Action_Palladium Wash resin with a chelating agent solution (e.g., 0.02 M sodium N,N-diethyldithiocarbamate in DMF). Use a palladium scavenger resin post-cleavage. Palladium->Action_Palladium

Caption: Decision tree for troubleshooting Alloc deprotection.

Conclusion

The allyloxycarbonyl protecting group is a powerful tool in the synthesis of complex peptides containing tyrosine. Its robust orthogonality is unlocked by a palladium-catalyzed cleavage mechanism that, while potent, requires careful attention to the choice of catalyst, scavenger, and reaction conditions. By understanding the underlying mechanism and employing validated protocols, researchers can confidently and efficiently perform Alloc deprotection. The emergence of air-stable catalysts and metal-free methods continues to enhance the accessibility and sustainability of this essential synthetic transformation, promising even broader applications in the future.

References

  • Total Synthesis. (2025, July 28). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.
  • CDN. Alloc Protecting Group Removal Protocol.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Ascensus Specialties. Tetrakis(triphenylphosphine) palladium (0).
  • BenchChem. (2025, December). Kinetic analysis of Alloc removal from different peptide sequences.
  • BenchChem. (2026). The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.
  • ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters.
  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection.
  • SciSpace. Amino Acid-Protecting Groups.
  • ResearchGate. Facile Removal Strategy forAllyl and Allyloxycarbonyl Protecting Groups Using Solid-SupportedBarbituric Acid under Palladium Catalysis | Request PDF.
  • ResearchGate. Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF.
  • ACS Publications. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry.
  • ResearchGate. Cleavage of allyloxycarbonyl‐protected amines and alcohols.
  • Houben-Weyl. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
  • Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • BenchChem. Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection.
  • PubMed. (1978, August). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Int J Pept Protein Res., 12(2), 57-68.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Palladium Cleavage of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues encountered during the palladium-catalyzed cleavage of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues encountered during the palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc) protecting group from tyrosine residues. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed Alloc deprotection?

The removal of the Alloc group is a catalytic cycle initiated by a palladium(0) species, typically Pd(PPh₃)₄. The cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group's double bond and inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex.[1][2]

  • Decarboxylation: The resulting carbamate intermediate is unstable and spontaneously decarboxylates to release the free amine of the tyrosine residue.[1]

  • Regeneration of Catalyst: A scavenger molecule attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and reducing Pd(II) back to the active Pd(0) catalyst, thus closing the catalytic loop.[2]

Q2: Why is a scavenger absolutely necessary, and what happens if it's inefficient?

The scavenger is critical for two reasons: it regenerates the active Pd(0) catalyst, and it irreversibly traps the highly reactive allyl cation.[3][4] Without an efficient scavenger, the allyl cation can be captured by the newly deprotected amine of the tyrosine residue, leading to the formation of an undesired N-allyl-tyrosine byproduct.[3] If the reaction stalls, it is often due to either slow regeneration of the catalyst or inefficient trapping of the allyl group.[5]

Q3: Is the deprotection reaction sensitive to air and moisture?

Traditionally, yes. The active catalyst, Pd(0), is susceptible to oxidation, which deactivates it.[5] Therefore, many standard protocols recommend performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[6] However, recent advancements have introduced more robust, air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or protocols using microwave heating, which can significantly shorten reaction times and outpace catalyst deactivation, allowing for successful deprotection in an open-flask setting.[7][8][9]

Q4: Can the peptide sequence or the tyrosine residue itself inhibit the reaction?

Yes, several factors related to the substrate can influence the reaction kinetics. Steric hindrance from bulky amino acids adjacent to the Alloc-tyrosine can impede the palladium catalyst's access to the allyl group.[5] Additionally, certain amino acid side chains (like cysteine or methionine) can potentially coordinate to the palladium center and act as catalyst poisons, although this is less common with the soft phosphine ligands typically used.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and resolve the root cause.

Symptom: Incomplete or Stalled Deprotection

Q: My reaction has stopped, and HPLC/MS analysis shows a significant amount of starting material remaining. What is the most likely cause?

A: The most common culprits for an incomplete reaction are related to the catalyst or the scavenger. A systematic check is the best approach.

1. Catalyst Inactivity or Insufficiency
  • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common catalyst, but it is notoriously sensitive to oxygen.[3][5] A yellow, free-flowing powder is indicative of a healthy catalyst, while a brownish or clumpy appearance suggests oxidation and deactivation.

  • Trustworthy Protocol:

    • Visual Inspection: Always check the appearance of your Pd(PPh₃)₄. If it appears oxidized, discard it and use a fresh batch from a reliable supplier.

    • Use an Air-Stable Precatalyst: To circumvent issues with Pd(0) stability, consider using an air-stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[7] These are reduced in situ to the active Pd(0) species.

    • Increase Catalyst Loading: If you suspect slow turnover, increasing the catalyst loading from a typical 0.1-0.2 equivalents to 0.25-0.3 equivalents can sometimes overcome minor activity issues.[10]

    • Repeat the Reaction: If the reaction stalls, filtering the resin, washing thoroughly, and subjecting it to a second, fresh deprotection cocktail is often effective.[2][3]

2. Scavenger Choice and Concentration
  • Expertise & Experience: The choice of scavenger is not universal; it is substrate-dependent. While phenylsilane (PhSiH₃) is widely used, it can be less effective for deprotecting secondary amines (like a peptide backbone linkage), sometimes leading to N-allylation.[2][4]

  • Trustworthy Protocol:

    • Optimize Scavenger Type: For complex peptides or when N-allylation is observed, dimethylamine-borane complex (Me₂NH·BH₃) is often a superior choice, leading to cleaner and more quantitative deprotection.[4][11][12]

    • Ensure Sufficient Excess: The scavenger must be present in a large stoichiometric excess to ensure the kinetics favor allyl trapping. A minimum of 20 equivalents is recommended, with up to 40 equivalents being used for challenging substrates.[11]

    • Verify Scavenger Purity: Impurities in the scavenger can poison the catalyst. Use freshly opened bottles or redistilled reagents where appropriate.

3. Reaction Conditions
  • Expertise & Experience: Solvent choice can have a profound effect on the reaction. While dichloromethane (DCM) is standard, its ability to dissolve all components and swell the resin is key.[2] Temperature can also be used to accelerate slow reactions.

  • Trustworthy Protocol:

    • Solvent Quality: Use anhydrous, high-purity solvents. Protic solvents like methanol have been shown in some cases to accelerate the oxidative addition step.[13] However, ensure your substrate is soluble.

    • Temperature & Time: For stubborn deprotections, gentle heating to 40-50°C can increase the reaction rate.[8] Microwave-assisted deprotection is a highly effective method to dramatically shorten reaction times (e.g., from hours to minutes), which can prevent catalyst decomposition.[8][9]

    • Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS at regular intervals (e.g., 30, 60, and 120 minutes) to determine the optimal reaction time.[3]

Symptom: Presence of N-allyl-tyrosine Byproduct

Q: My desired product is formed, but I also see a significant peak with a mass increase of +40 Da. How do I eliminate this?

A: This mass shift is the classic signature of N-allylation, a direct consequence of inefficient scavenging of the allyl cation.[3]

  • Expertise & Experience: This side reaction occurs when the deprotected tyrosine amine, a nucleophile, outcompetes the scavenger for the allyl group attached to the palladium complex.

  • Trustworthy Protocol:

    • Change Scavenger: This is the most effective solution. Switch from phenylsilane or morpholine to a more potent scavenger like the dimethylamine-borane complex (Me₂NH·BH₃).[4][11][14]

    • Increase Scavenger Concentration: Increase the equivalents of your current scavenger to 40-50 equivalents to shift the reaction equilibrium towards productive scavenging.[11]

    • Check Reagent Addition Order: Add the scavenger to the resin-bound peptide before adding the palladium catalyst. This ensures the scavenger is immediately available to trap any generated allyl cations.

Symptom: Difficulty Removing Palladium from Final Product

Q: My final peptide product is gray or black, and ICP-MS analysis shows high levels of palladium contamination. How can I purify it?

A: Palladium can strongly adsorb to peptides, particularly those containing thiol or other soft-ligating side chains, as well as the resin support itself, making it difficult to remove by standard washing.[5]

  • Expertise & Experience: Simple solvent washes are often insufficient to remove all traces of the metal catalyst.

  • Trustworthy Protocol:

    • Post-Deprotection Washes: After the deprotection is complete, wash the resin extensively with a chelating solution. A common and effective wash is a 0.5% solution of diethyldithiocarbamate in DMF.

    • Use Scavenger Resins: After cleaving the peptide from the solid support, the crude peptide solution can be treated with a palladium scavenger resin. These are typically silica or polymer-based materials functionalized with thiol or other metal-chelating groups that bind palladium with high affinity.[11]

Data Presentation & Visualizations

Table 1: Comparison of Common Allyl Scavengers
ScavengerTypical EquivalentsAdvantagesDisadvantages & Considerations
Phenylsilane (PhSiH₃) 15 - 25Widely used, effective for many primary amines.[2]Can be less effective for secondary amines; may lead to N-allylation.[4][11]
Dimethylamine-borane (Me₂NH·BH₃) 20 - 40Highly effective, especially for secondary amines; minimizes N-allylation.[11][12]More expensive; borane complexes can have other reactivities.
Morpholine 20 - 50Inexpensive and readily available nucleophile.[15]Generally less efficient than other options; can be slow.[11]
Dimedone 10 - 20A C-H acidic scavenger, effective in many cases.[15]Can be less soluble in some organic solvents.
Diagram 1: Catalytic Cycle of Alloc Deprotection

G cluster_main Palladium(0) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pi_allyl π-Allyl Pd(II) Complex pd0->pi_allyl alloc_tyr Alloc-Tyrosine Substrate alloc_tyr->pi_allyl Oxidative Addition pi_allyl->pd0 Nucleophilic Attack by Scavenger free_tyr Free Tyrosine + CO₂ pi_allyl->free_tyr Decarboxylation allyl_scav Allyl-Scavenger Adduct pi_allyl->allyl_scav scavenger Scavenger (e.g., PhSiH₃) scavenger->pd0 scavenger->allyl_scav

Caption: The catalytic cycle for Pd(0)-mediated Alloc deprotection.

Diagram 2: Troubleshooting Workflow

G start Incomplete Deprotection (>10% SM remaining) check_cat Is Catalyst Fresh & Active? start->check_cat sol_cat_no Use fresh Pd(PPh₃)₄ or air-stable Pd(II) precatalyst. check_cat->sol_cat_no No sol_cat_yes Proceed to Scavenger Check check_cat->sol_cat_yes Yes check_scav Is Scavenger Choice & Amount Optimal? sol_cat_no->check_scav sol_cat_yes->check_scav sol_scav_no Increase scavenger eq. (20-40x). Consider switching to Me₂NH•BH₃. check_scav->sol_scav_no No sol_scav_yes Proceed to Conditions Check check_scav->sol_scav_yes Yes check_cond Are Conditions Forcing Enough? sol_scav_no->check_cond sol_scav_yes->check_cond sol_cond_no Increase reaction time. Increase temperature (40°C) or use microwave. Repeat deprotection cycle. check_cond->sol_cond_no No sol_cond_yes Reaction Complete check_cond->sol_cond_yes Yes

Caption: A decision tree for troubleshooting incomplete Alloc deprotection.

Detailed Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection using Phenylsilane

This protocol is a reliable starting point for standard deprotections.[2]

  • Resin Preparation: Swell the Alloc-tyrosine containing peptide-resin (0.1 mmol scale) in anhydrous dichloromethane (DCM, ~4 mL) for 20 minutes in a peptide synthesis vessel.

  • Drain: Drain the swelling solvent.

  • Reagent Preparation: In a separate vial, prepare the deprotection cocktail.

    • Add anhydrous DCM (3 mL).

    • Add phenylsilane (PhSiH₃, 20 eq., ~2.0 mmol, ~0.22 mL).

    • Immediately before adding to the resin, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2 eq., 0.02 mmol, ~23 mg). Swirl gently to dissolve. The solution should be a clear, light yellow.

  • Deprotection: Add the freshly prepared cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature under a gentle stream of argon or nitrogen. Monitor the reaction progress after 60 minutes.

  • Washing: Once complete, drain the reaction mixture and wash the resin extensively:

    • DCM (3 x 4 mL)

    • Methanol (1 x 4 mL)

    • DCM (3 x 4 mL)

  • Confirmation: If necessary, take a small sample of beads, cleave the peptide, and analyze by LC-MS to confirm complete deprotection. If incomplete, repeat steps 3-6.

Protocol 2: Enhanced Deprotection for Challenging Substrates using Me₂NH·BH₃

This protocol is recommended when incomplete deprotection or N-allylation is observed.[4][11]

  • Resin Preparation: Swell the Alloc-tyrosine containing peptide-resin (0.1 mmol scale) in anhydrous DCM (~4 mL) for 20 minutes.

  • Drain: Drain the swelling solvent.

  • Reagent Preparation:

    • In a vial, dissolve dimethylamine-borane complex (Me₂NH·BH₃, 40 eq., 4.0 mmol, ~236 mg) in anhydrous DCM (3 mL).

    • In a separate, small vial, dissolve Pd(PPh₃)₄ (0.2 eq., 0.02 mmol, ~23 mg) in anhydrous DCM (1 mL).

  • Deprotection: Add the scavenger solution (Me₂NH·BH₃) to the resin first and agitate for 1 minute. Then, add the catalyst solution.

  • Reaction: Agitate the mixture at room temperature for 40-60 minutes.

  • Washing: Drain and wash the resin as described in Protocol 1.

References

  • Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines | Request PDF. [Link]

  • UvA-DARE (Digital Academic Repository). (n.d.). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and dipeptides. [Link]

  • Google Patents. (n.d.). EP0623626B1 - Automated allyl deprotection in solid-phase synthesis.
  • PMC. (n.d.). Palladium-catalyzed selective C–C bond cleavage and stereoselective alkenylation between cyclopropanol and 1,3-diyne: one-step synthesis of diverse conjugated enynes. [Link]

  • Semantic Scholar. (n.d.). N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]

  • ResearchGate. (n.d.). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers | Request PDF. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. [Link]

  • PMC. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]

  • Semantic Scholar. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • ACS Publications. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. [Link]

  • ACS Publications. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • PMC. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]

  • ACS Publications. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands | ACS Catalysis. [Link]

  • DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?[Link]

  • ResearchGate. (n.d.). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]

  • PMC - NIH. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • ACS Publications. (2005). Partial Alloc-Deprotection Approach for Ladder Synthesis of “One-Bead One-Compound” Combinatorial Libraries. [Link]

  • ResearchGate. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

Sources

Optimization

preventing side reactions during N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine deprotection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during solid-phase peptide synthesis (SPPS). Specifically, this module addresses the mechanistic causes and practical solutions for preventing side reactions when removing the N-{[(Prop-2-en-1-yl)oxy]carbonyl} (Alloc) protecting group in the presence of unprotected Tyrosine residues.

Part 1: Mechanistic FAQ – Understanding the Root Cause

Q: Why does my tyrosine-containing peptide show a +40 Da mass shift after Alloc deprotection? A: A +40 Da mass shift corresponds to an unwanted allylation event. During the palladium-catalyzed cleavage of the Alloc group, the Pd(0) catalyst undergoes oxidative addition into the allylic C–O bond. This releases CO 2​ and forms a highly electrophilic π -allyl palladium(II) complex. This complex requires an efficient1[1]. If the designated allyl scavenger in your reaction mixture is too slow, the phenolic hydroxyl group of tyrosine acts as a competing nucleophile. This results in the 2[2], permanently modifying the peptide.

Q: Can I use a more stable palladium catalyst to reduce side reactions? A: Yes. While Pd(PPh 3​ ) 4​ is the traditional catalyst, it is highly air-sensitive. Degradation of the catalyst stalls the catalytic cycle, increasing the lifetime of the reactive π -allyl intermediate and promoting side reactions. Recent open-flask protocols have successfully replaced it with 3[3] in combination with triethylsilane (TES-H) to ensure rapid deprotection while eliminating allylated byproducts.

Part 2: Scavenger Selection Guide

Q: Which allyl scavenger should I use to prevent O-allylation? A: The choice of scavenger dictates the kinetic success of the reaction. Morpholine is a classic nucleophilic scavenger, but it is often too slow to outcompete the tyrosine phenol, leading to back-alkylation. Instead, hydride donors like phenylsilane (PhSiH 3​ ) or dimethylamine-borane (Me 2​ NH·BH 3​ ) are highly recommended. These reagents rapidly reduce the π -allyl complex to volatile propene, completely removing the reactive allyl species from the system. Alternatively, C-nucleophiles like N,N′-dimethylbarbituric acid (NDMBA) can be used to 4[4].

Table 1: Quantitative Comparison of Common Allyl Scavengers
ScavengerChemical MechanismTypical RatioRisk of Tyr O-AllylationOperational Notes
Morpholine N-Nucleophilic attack10–20 eqHigh Basic nature can trigger premature Fmoc loss or aspartimide formation.
Phenylsilane (PhSiH 3​ ) Hydride transfer20–24 eqLow Non-basic; highly efficient; reduces the allyl group to inert propene gas.
Me 2​ NH·BH 3​ Hydride transfer30–40 eqVery Low Yields quantitative deprotection; excellent for highly sensitive substrates.
NDMBA C-Nucleophilic attack5–10 eqLow Avoids allylamine byproducts; highly effective in automated solid-phase synthesis.

Part 3: Diagnostic Workflow

When encountering unexpected mass adducts during Alloc deprotection, follow this logical progression to identify and eliminate the root cause.

Troubleshooting Start Issue Detected: +40 Da Mass Adduct (Allylation) CheckScavenger Are you using a basic amine scavenger (e.g., Morpholine)? Start->CheckScavenger YesMorph Yes CheckScavenger->YesMorph NoMorph No CheckScavenger->NoMorph SwitchScavenger Switch to Hydride Donor (PhSiH3 or Me2NH·BH3) YesMorph->SwitchScavenger CheckCatalyst Is the Pd(0) catalyst degraded/oxidized? NoMorph->CheckCatalyst FreshCatalyst Use fresh Pd(PPh3)4 or air-stable Pd(PPh3)2Cl2 CheckCatalyst->FreshCatalyst Yes IncreaseEq Increase Scavenger to 24 eq Ensure strictly anhydrous DCM CheckCatalyst->IncreaseEq No

Caption: Troubleshooting logic tree for resolving +40 Da mass adducts during Alloc deprotection.

Part 4: Validated Experimental Protocols

Q: What is a reliable, step-by-step protocol for Alloc deprotection in sensitive, tyrosine-containing peptides? A: To ensure reproducibility and prevent side reactions, we recommend the following self-validating protocol utilizing Phenylsilane (PhSiH 3​ ) as the hydride donor.

Self-Validating Protocol: On-Resin Alloc Deprotection using PhSiH 3​

Objective: Chemoselective removal of the Alloc group while preserving unprotected Tyrosine residues.

Materials Required:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.2 eq relative to resin loading)

  • Phenylsilane [PhSiH 3​ ] (24 eq)

  • Anhydrous, degassed Dichloromethane (DCM)

  • 0.5% w/v Sodium diethyldithiocarbamate in DMF (for Pd scavenging)

Step-by-Step Methodology:

  • Resin Preparation (Swelling): Swell the peptide-resin in anhydrous DCM for 20 minutes.

    • Causality: DCM provides optimal swelling for the polystyrene matrix without coordinating to the Pd catalyst (unlike DMF, which can slow the reaction).

  • Reagent Activation: In a dry vial under Argon, dissolve Pd(PPh 3​ ) 4​ (0.2 eq) and PhSiH 3​ (24 eq) in a minimal volume of degassed DCM. The solution should appear pale yellow.

  • Deprotection Reaction: Add the reagent cocktail to the swollen resin. Agitate gently in the dark at room temperature for 30 minutes.

    • Causality: Light and oxygen rapidly degrade Pd(0) to inactive Pd(II) oxides. This halts the catalytic cycle, allowing long-lived π -allyl intermediates to diffuse and react with tyrosine.

  • Palladium Scavenging (Washing): Drain the reaction mixture. Wash the resin with DCM (3 × 2 min), followed by 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 min).

    • Causality: Diethyldithiocarbamate strongly chelates residual palladium, preventing heavy metal contamination that could interfere with subsequent coupling steps or final cleavage.

  • Self-Validation (Micro-Cleavage): Withdraw 2–3 mg of the treated resin. Cleave the peptide using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS.

    • Success Criteria: Complete disappearance of the Alloc-protected mass and presence of the target mass. Strict absence of the +40 Da O-allyl tyrosine adduct.

    • Failure Protocol: If starting material remains, repeat Steps 2–4. If the +40 Da adduct is present, the scavenger was kinetically insufficient for your specific sequence; switch to Me 2​ NH·BH 3​ (40 eq) for the next synthesis run.

References

  • Technical Support Center: Scavengers for Alloc Deprotection
  • Solid-Phase Synthesis of Asymmetrically Branched Sequence-Defined Poly/Oligo(amidoamines).
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry.
  • Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Journal of the American Chemical Society.

Sources

Troubleshooting

optimizing yield for N-Alloc-Tyr-OH synthesis in laboratory scale

Welcome to the Technical Support Center for Amino Acid Protection Strategies . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Protection Strategies . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks during the synthesis of protected amino acids.

The allyloxycarbonyl (Alloc) protection of L-Tyrosine to form N-Alloc-Tyr-OH is a classic example of a reaction where standard protocols often fail at the laboratory scale. Because Tyrosine possesses both an α -amino group and a phenolic hydroxyl group, achieving high regioselectivity requires precise control over reaction kinetics, pH, and reagent selection.

This guide is designed to move beyond basic recipes. It provides a self-validating methodology, explains the causality behind every experimental choice, and offers advanced troubleshooting to ensure you achieve >90% isolated yields.

Mechanistic Workflow & Reagent Selection

The primary cause of yield loss in N-Alloc-Tyr-OH synthesis is O-acylation . When using the highly reactive Allyl chloroformate (Alloc-Cl) under basic conditions, the phenolic hydroxyl group of Tyrosine competes with the α -amine, resulting in the formation of the N,O-diAlloc-Tyr-OH byproduct.

To circumvent this, researchers can either use a milder acylating agent like Alloc-OSu (N-allyloxycarbonyloxysuccinimide)[1] or implement a selective basic hydrolysis step to cleave the unwanted phenolic carbonate[2].

Workflow Start L-Tyrosine (Starting Material) ReagentChoice Acylating Agent? Start->ReagentChoice AllocCl Alloc-Cl / NaHCO3 Acetone/H2O (1:1) ReagentChoice->AllocCl Cost-effective AllocOSu Alloc-OSu / NaHCO3 Acetone/H2O (1:1) ReagentChoice->AllocOSu High Selectivity CrudeCl Crude Mixture (N-Alloc + N,O-diAlloc) AllocCl->CrudeCl O-Acylation Side Reaction CrudeOSu Clean N-Alloc-Tyr-OH (Aqueous Salt) AllocOSu->CrudeOSu Hydrolysis Selective O-Hydrolysis (2M NaOH, pH 10-11, 1h) CrudeCl->Hydrolysis Cleaves Carbonate Acidification Acidification (10% HCl to pH 2-3) CrudeOSu->Acidification Hydrolysis->Acidification Extraction Extraction & Isolation (EtOAc, Brine wash) Acidification->Extraction Product Pure N-Alloc-Tyr-OH (Optimized Yield) Extraction->Product

Workflow for N-Alloc-Tyr-OH synthesis comparing Alloc-Cl and Alloc-OSu pathways.

Standard Operating Procedure (SOP): High-Yield Synthesis via Alloc-OSu

This self-validating protocol utilizes Alloc-OSu to sterically and electronically favor N-acylation over O-acylation, consistently delivering yields >90%[1].

Materials Required:

  • L-Tyrosine (1.0 eq)

  • Alloc-OSu (1.05 eq)

  • NaHCO₃ (2.5 eq)

  • Acetone / Deionized Water (1:1 v/v)

  • 10% aq. HCl

  • Ethyl Acetate (EtOAc) & Saturated NaCl (Brine)

Step-by-Step Methodology:

  • Reaction Setup & pH Control: Dissolve L-Tyrosine (10 mmol) and NaHCO₃ (25 mmol) in 50 mL of a 1:1 Acetone/Water mixture.

    • Causality: NaHCO₃ buffers the solution at pH ~8.5. This is basic enough to deprotonate the α -amine (pKa ~9.1) making it nucleophilic, but not basic enough to fully deprotonate the phenolic hydroxyl (pKa ~10.1), thereby suppressing O-acylation.

  • Acylation: Cool the stirring suspension to 0 °C using an ice bath. Add Alloc-OSu (10.5 mmol) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: L-Tyrosine is poorly soluble in water. As the reaction proceeds and the amine is protected, the zwitterion is destroyed, and the mixture will transition from a cloudy suspension to a clear, homogeneous solution of the sodium salt.

  • Maturation: Remove the ice bath and stir at room temperature for 7 to 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH:AcOH 90:9:1). The starting material spot (ninhydrin positive) must completely disappear, replaced by a single higher-Rf spot (UV active, ninhydrin negative).

  • Solvent Evaporation: Remove the acetone under reduced pressure (rotary evaporation) at 30 °C.

    • Causality: If acetone remains during extraction, it acts as a co-solvent, pulling the highly soluble product back into the aqueous phase and causing severe yield losses.

  • Acidification: Cool the remaining aqueous phase to 0 °C. Carefully add 10% aq. HCl dropwise until the pH is strictly between 2.0 and 2.5.

    • Self-Validation Checkpoint: Use a calibrated pH meter. A thick white precipitate (the protonated free acid of N-Alloc-Tyr-OH) will form.

  • Extraction & Isolation: Extract the aqueous suspension with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure product.

Quantitative Optimization Data

The table below summarizes the causal relationship between reagent selection, post-reaction treatment, and isolated yield.

Reagent SystemBaseSolvent SystemPost-Reaction TreatmentPrimary ImpurityIsolated Yield (%)
Alloc-Cl (1.2 eq)NaHCO₃ (2.5 eq)Acetone/H₂O (1:1)Direct AcidificationN,O-diAlloc-Tyr-OH42 - 48%
Alloc-Cl (2.2 eq)NaHCO₃ (3.0 eq)Acetone/H₂O (1:1)Direct AcidificationN,O-diAlloc-Tyr-OH25 - 30%
Alloc-Cl (1.2 eq) NaHCO₃ (2.5 eq) Acetone/H₂O (1:1) 2M NaOH Hydrolysis (pH 11) Unreacted Tyrosine 82 - 86%
Alloc-OSu (1.1 eq) NaHCO₃ (2.0 eq) Acetone/H₂O (1:1) Direct Acidification Trace Alloc-OH 91 - 95%

Troubleshooting & FAQs

Q: I am forced to use Alloc-Cl due to budget constraints, and my yields are consistently below 50% with multiple spots on TLC. How can I rescue my product? A: You are observing the formation of N,O-diAlloc-Tyr-OH. Because Alloc-Cl is a highly reactive, unhindered electrophile, it lacks the regioselectivity of Alloc-OSu. Solution: You can rescue the yield by exploiting the differential stability of protecting groups. The N-Alloc group is a carbamate, which is highly stable to base. The O-Alloc group is a carbonate, which is base-labile. After your initial reaction is complete, do not acidify. Instead, add 2M NaOH to the crude aqueous mixture to bring the pH to 10-11. Stir for 1-2 hours at room temperature. This will selectively hydrolyze the phenolic carbonate back to the free phenol[2]. Monitor by TLC until the higher-Rf di-protected spot converges into the mono-protected spot, then proceed with standard acidification.

Q: I am experiencing severe, unbreakable emulsions during the Ethyl Acetate extraction. What is causing this and how do I resolve it? A: Emulsions in amino acid extractions are almost always caused by the presence of zwitterionic species acting as surfactants. This happens if the aqueous layer is not sufficiently acidified. N-Alloc-Tyr-OH has a carboxylic acid pKa of ~2.2. If your pH is 3.5, a significant portion of the product remains as a carboxylate salt, which sits at the aqueous-organic interface and causes emulsions[3]. Solution: Re-verify the pH of the aqueous layer using a calibrated pH meter (not just paper strips) and ensure it is strictly between 2.0 and 2.5. To break an existing emulsion, add saturated NaCl (brine) to the separatory funnel. The high ionic strength will decrease the solubility of the organic product in the water layer (salting-out effect) and force phase separation.

Q: My final product is a sticky oil instead of a solid powder. Is it impure? A: Not necessarily. N-Alloc protected amino acids frequently present as viscous oils or sticky foams due to the conformational flexibility of the allyl group, which inhibits crystallization[1]. Solution: To induce crystallization, dissolve the oil in a minimal amount of diethyl ether or dichloromethane, and slowly add hexanes or petroleum ether until the solution becomes turbid. Cool to -20 °C overnight. Alternatively, Alloc-amino acids can be reliably stored as solid Dicyclohexylamine (DCHA) salts.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)

Sources

Optimization

Technical Support Center: Minimizing Racemization During N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine Activation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the stereochemical integrity of N-{[(Prop-2-en-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals struggling with the stereochemical integrity of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine —commonly known as Alloc-Tyr-OH —during peptide synthesis.

While urethane protecting groups like Alloc (allyloxycarbonyl) generally suppress racemization compared to N-acyl groups, Tyrosine remains highly susceptible to epimerization. The electron-withdrawing nature of its phenolic side chain increases the acidity of the α -proton, making it a prime candidate for base-catalyzed racemization during carboxy activation. This guide provides mechanistic insights, actionable troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity peptide coupling.

Mechanistic Insight: The "Why" Behind Alloc-Tyr-OH Racemization

To prevent racemization, we must first understand the causality of the failure modes. During the activation of Alloc-Tyr-OH, stereochemical inversion occurs via two primary pathways:

  • Direct Enolization (Base-Catalyzed): When strong tertiary bases (e.g., DIPEA, NMM) are used in conjunction with uronium/phosphonium salts (like HATU or PyBOP), the excess base abstracts the highly acidic α -proton of the activated Tyrosine ester. This forms a planar enolate intermediate that non-selectively reprotonates, yielding a mixture of D- and L-Tyrosine ([1]).

  • 2-Allyloxy-5(4H)-oxazolone Formation: Although urethane groups disfavor oxazolone formation, over-activation or prolonged pre-activation times can force the urethane carbonyl oxygen to attack the activated carboxylate. The resulting 2-allyloxy-5(4H)-oxazolone intermediate rapidly racemizes under basic conditions before coupling to the amine.

RacemizationMechanisms A Alloc-Tyr-OH Activated Ester B Base-Catalyzed α-Proton Abstraction A->B Excess Base (e.g., DIPEA) C Intramolecular Attack (Urethane Oxygen) A->C Prolonged Pre-activation D1 Planar Enolate Intermediate B->D1 Direct Enolization D2 2-Allyloxy-5(4H)-oxazolone Intermediate C->D2 Cyclization E D-Tyr / L-Tyr Epimeric Mixture D1->E Racemization D2->E Racemization

Mechanistic pathways of Alloc-Tyr-OH racemization during peptide coupling.

Troubleshooting Guide & FAQs

Q1: I am using HATU and DIPEA to couple Alloc-Tyr-OH, but I am detecting 5-10% D-Tyr epimers in my final cleavage product. How can I fix this? A1: The root cause is the basic environment. Uronium salts like HATU require at least 2.0 equivalents of DIPEA to form the active OAt ester. This excess strong base promotes the direct enolization of the activated Tyrosine ([2]). Solution: Switch to a base-free carbodiimide system. The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure operates under mildly acidic/neutral conditions, completely shutting down the base-catalyzed enolization pathway ([3]).

Q2: Does the pre-activation time affect the epimerization rate of Alloc-Tyr-OH? A2: Yes, significantly. Prolonged pre-activation increases the lifetime of the highly reactive active ester, giving the system more time to undergo α -proton abstraction or oxazolone cyclization. Solution: If you must use uronium salts, reduce pre-activation time to < 1 minute, or add the base last in the presence of the resin-bound amine. For DIC/Oxyma, pre-activation should be kept to 1-2 minutes.

Q3: My Tyrosine side chain is unprotected (Alloc-Tyr-OH). Does this increase the risk of side reactions? A3: Yes. An unprotected phenolic hydroxyl group can be inadvertently acylated (O-acylation) if excess activated ester is present. Furthermore, the free phenol alters the local pKa, making the α -proton slightly more acidic. Solution: If O-acylation or racemization persists even with DIC/Oxyma, use the specialized coupling reagent DEPBT . DEPBT mediates amide bond formation of N- α -acylated tyrosine with virtually zero detectable loss of optical purity, even in complex unprotected scenarios ([4]).

Quantitative Data: Coupling Reagent Comparison

Choosing the right reagent is a balance of kinetics, cost, and stereochemical safety. The table below summarizes the quantitative risk profiles for activating Alloc-Tyr-OH.

Coupling Reagent SystemBase RequirementActivation IntermediateRelative Racemization Risk for Alloc-Tyr-OHEfficiency / Cost
HATU / DIPEA 2.0 - 3.0 eq DIPEAOAt EsterHigh (Due to excess strong base)Very Fast / High Cost
HBTU / DIPEA 2.0 - 3.0 eq DIPEAOBt EsterModerate-High Fast / Low Cost
DIC / Oxyma Pure None (Base-free)Oxyma EsterVery Low (Neutral/mildly acidic)Excellent / Low Cost
DEPBT / DIPEA 1.0 - 2.0 eq DIPEADEPBT EsterNone Detectable (Suppresses enolization)Slow / Moderate Cost

Self-Validating Protocol: Base-Free Coupling of Alloc-Tyr-OH

To guarantee stereochemical integrity, we utilize a base-free DIC/Oxyma Pure protocol. This methodology is designed as a self-validating system: it relies on intrinsic chemical feedback (Kaiser test and Chiral CE) to verify success at each critical juncture.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin-bound amine (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes. Drain thoroughly.

  • Reagent Dissolution: In a clean, dry vial, dissolve 3.0 equivalents (0.3 mmol) of Alloc-Tyr-OH and 3.0 equivalents (0.3 mmol) of Oxyma Pure in a minimum volume of DMF (approx. 1-2 mL). Causality: Oxyma Pure acts as a superior nucleophile to replace the benzotriazole-based HOBt, suppressing racemization while maintaining high reactivity ([5]).

  • In Situ Activation (Base-Free): Add 3.0 equivalents (0.3 mmol) of DIC to the solution. Do not add DIPEA or NMM. Allow the mixture to pre-activate for exactly 1 to 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 1 to 2 hours.

  • Self-Validation Check 1 (Coupling Efficiency): Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test on a few resin beads.

    • If Yellow (Negative): Coupling is complete. Proceed to step 6.

    • If Blue (Positive): Do not use stronger bases to force the reaction. Instead, perform a second coupling using DEPBT (3.0 eq) and DIPEA (1.5 eq) for 4 hours.

  • Self-Validation Check 2 (Chiral Integrity): Cleave a micro-aliquot of the peptide from the resin using standard TFA cocktails. Analyze the crude product via Capillary Electrophoresis (CE) using a chiral selector (e.g., 18-crown-6 tetracarboxylic acid) or Chiral LC-MS. The D-Tyr epimer should be <0.5% ([1]).

CouplingWorkflow S1 1. Dissolve Alloc-Tyr-OH & Oxyma in DMF S2 2. Add DIC (No Base!) S1->S2 S3 3. Short Pre-activation (1-2 min) S2->S3 S4 4. Add to Resin/Amine S3->S4 S5 5. Validate via Kaiser Test S4->S5 S6 6. Racemization-Free Peptide Bond S5->S6

Self-validating, base-free workflow for coupling Alloc-Tyr-OH using DIC/Oxyma.

References

  • Title: Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis Source: Analytical Chemistry / PubMed URL: [Link]

  • Title: DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4 Source: Chinese Journal of Organic Chemistry (SIOC Journals) URL: [Link]

  • Title: DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative Source: Synthesis / ResearchGate URL: [Link]

  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt Source: Chemistry - A European Journal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of N-Alloc-tyrosine in DMF during SPPS

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with N-Alloc-tyrosine solubility during Solid-Phase Peptide Synthesis (SPPS). This resource...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with N-Alloc-tyrosine solubility during Solid-Phase Peptide Synthesis (SPPS). This resource is designed to provide not just solutions, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in your synthetic workflow.

The use of N-Alloc-tyrosine provides an orthogonal protection strategy, allowing for selective deprotection and side-chain modification while the peptide remains on the resin.[1] However, the bulky and hydrophobic nature of the combined N-α-Fmoc, O-tBu, and N-ε-Alloc protecting groups can lead to significant solubility issues in N,N-dimethylformamide (DMF), the most common solvent in Fmoc-SPPS.[2][3] Incomplete dissolution is a critical failure point, as it reduces the effective concentration of the activated amino acid available for coupling, leading to deletion sequences and complex purification challenges.[4] This guide provides a systematic, tiered approach to overcoming this common hurdle.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my N-Alloc-tyrosine not dissolving properly in DMF?

A: The poor solubility of protected amino acids like N-Alloc-tyrosine in DMF is a known issue stemming from a combination of factors. The molecule's large, hydrophobic protecting groups (Fmoc, Alloc, and typically a t-Butyl ether on the tyrosine hydroxyl) can promote self-aggregation through hydrophobic interactions and intermolecular hydrogen bonding, leading to the formation of insoluble or gel-like particles.[5] This is particularly prevalent in high-concentration stock solutions required for automated synthesizers.

Q2: What are the immediate consequences of using a cloudy or partially dissolved N-Alloc-tyrosine solution for coupling?

A: Using a heterogeneous solution is highly discouraged. The undissolved material will not be activated and cannot participate in the coupling reaction, leading to a significant portion of the peptide chains on the resin having a "deleted" tyrosine residue. This results in a lower yield of the target peptide and introduces a difficult-to-remove impurity (the n-1 peptide) that is very similar in mass and chromatographic behavior to your desired product.

Q3: Can I simply add more DMF to solve the problem?

A: While increasing the solvent volume to achieve dissolution may seem like a straightforward solution, it is often impractical. Automated peptide synthesizers are calibrated for specific solution concentrations (typically 0.2 M to 0.5 M). Diluting the amino acid solution would require significant changes to the synthesis protocol, including delivering larger volumes to the reaction vessel, which can be inefficient and may not be possible with all instrumentation.

Q4: Is it safe to sonicate or heat my N-Alloc-tyrosine solution?

A: Yes, with caution. Both sonication and gentle heating are effective methods to provide the energy needed to break up aggregates and facilitate dissolution.[5] However, prolonged or high-power sonication can generate significant heat. Excessive temperatures (generally above 40°C) can risk thermal degradation of the heat-labile Fmoc protecting group, which could lead to undesired side reactions.[5] Always use a sonicator bath to dissipate heat and monitor the temperature closely.

Section 2: In-Depth Troubleshooting Guide

This guide is structured in a tiered approach. Always begin with Tier 1 solutions before proceeding to more complex modifications.

Tier 1: Physical Dissolution Aids

These methods aim to dissolve the amino acid without changing the chemical composition of the solvent.

1. Sonication

Sonication uses high-frequency sound waves to agitate the solution, providing localized energy to break apart intermolecular aggregates.[6]

  • Protocol: Place the sealed vial containing N-Alloc-tyrosine and DMF in a bath sonicator. Sonicate in short bursts of 1-2 minutes, followed by a brief rest to prevent overheating. Visually inspect for dissolution between bursts.

  • Causality: The energy from cavitation bubbles disrupts the non-covalent forces holding the amino acid aggregates together, allowing the DMF molecules to solvate them effectively.

  • Trustworthiness: This is a standard and reliable first step. If the solution remains clear after returning to room temperature, the amino acid is properly dissolved. If it precipitates upon cooling, proceed to Tier 2.

2. Gentle Heating

Increasing the temperature increases the kinetic energy of the solvent and solute molecules, overcoming the energy barrier for dissolution.

  • Protocol: Warm the solution to 30-40°C in a water bath or on a heat block with gentle agitation.[5] Do not exceed 40°C to minimize the risk of Fmoc deprotection. Once dissolved, allow the solution to cool to room temperature and check for any precipitation.

  • Causality: Higher temperatures increase the solubility of most organic compounds by increasing molecular motion and disrupting the ordered structures of the solute.

  • Trustworthiness: Effective for moderately soluble compounds. The key validation is ensuring the solution remains homogeneous upon cooling to the temperature at which it will be used.

Tier 2: Chemical & Solvent Modifications

If physical methods fail, modifying the solvent system is the next logical step.

1. Use of Co-Solvents

Introducing a small amount of a stronger or more disruptive solvent can significantly enhance solubility.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a more potent solvent than DMF for SPPS, NMP can be an excellent choice.[3]

    • Protocol: Prepare the N-Alloc-tyrosine solution in a mixture of DMF/NMP. Start with a 4:1 (v/v) ratio of DMF:NMP and increase the proportion of NMP if necessary.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent exceptional at disrupting hydrogen bonds.[7]

    • Protocol: Add 5-10% (v/v) of DMSO to the DMF. DMSO is viscous, so ensure the solution is thoroughly mixed.

2. Employing Chaotropic Agents

These are salts that disrupt the structure of water and reduce the stability of non-covalent aggregates. In organic solvents, they function by interfering with hydrogen bonding.

  • Lithium Chloride (LiCl): Adding a low concentration of LiCl can break up β-sheet-like structures that contribute to aggregation.[5]

    • Protocol: Prepare a stock solution of 1 M LiCl in DMF. Add this stock solution to your N-Alloc-tyrosine preparation to achieve a final LiCl concentration of ~0.1 M.

Data Summary: Tier 2 Solutions
MethodMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Co-Solvent: NMP Stronger solvating properties than DMF.20-100% of solvent volumeHighly effective; fully compatible with SPPS.[3]More expensive than DMF.
Co-Solvent: DMSO Disrupts intermolecular hydrogen bonding.5-10% (v/v)Very effective for aggregation-prone sequences.High viscosity; must be high purity.
Additive: LiCl Chaotropic agent; disrupts secondary structures.~0.1 MEffective at preventing on-resin aggregation as well.[5]Introduces salt; must be washed out effectively.
Tier 3: Advanced Strategies & Alternative Solvents

For exceptionally difficult cases, a complete change in the primary solvent may be required. This is often relevant for sequences known to cause aggregation issues beyond just the incoming amino acid.

  • Switching to NMP: If co-solvents proved effective, switching entirely to NMP as the primary solvent for both the amino acid solution and the general wash steps is a robust solution.[3][8]

  • "Green" Solvents: As the field moves towards more sustainable practices, several alternatives to DMF have been identified. Solvents like N-butylpyrrolidinone (NBP) have shown excellent performance in SPPS, sometimes exceeding that of DMF. If your lab is validated for their use, testing the solubility of N-Alloc-tyrosine in these solvents is a worthwhile endeavor.

Section 3: Visual Workflow & Protocols

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing N-Alloc-tyrosine solubility issues.

G Start Observe Poor Solubility of N-Alloc-Tyr in DMF Sonication Apply Sonication / Gentle Heat (<40°C) Start->Sonication Check1 Is it fully dissolved? Sonication->Check1 CoSolvent Add Co-Solvent (e.g., 10-20% NMP or DMSO) Check1->CoSolvent No Success Proceed to Amino Acid Activation & Coupling Check1->Success Yes Check2 Is it fully dissolved? CoSolvent->Check2 Chaotrope Add Chaotropic Agent (e.g., 0.1M LiCl) Check2->Chaotrope No Check2->Success Yes Check3 Is it fully dissolved? Chaotrope->Check3 SwitchSolvent Switch Primary Solvent (e.g., 100% NMP or NBP) Check3->SwitchSolvent No Check3->Success Yes SwitchSolvent->Success

Caption: Decision tree for troubleshooting N-Alloc-tyrosine solubility.

Detailed Experimental Protocols
Protocol 1: Standard Solubility Test for a Protected Amino Acid

This protocol helps determine the solubility limit before committing large quantities of material.

  • Accurately weigh 50 mg of N-Alloc-tyrosine into a small, tared glass vial.

  • Add 100 µL of DMF (or the solvent system being tested) to the vial. This creates an initial high concentration.

  • Agitate the vial using a vortex mixer for 1 minute.

  • If the solid is not fully dissolved, apply sonication in a water bath for 2 minutes.

  • If the solid persists, add the solvent in 20 µL increments, vortexing and sonicating after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent used to calculate the approximate solubility (mg/mL).

Protocol 2: Preparation of N-Alloc-tyrosine Solution with a DMF/DMSO Co-Solvent

This is a practical protocol for preparing a 0.5 M solution for use in an automated synthesizer.

  • To a clean, dry synthesizer bottle, add the required mass of N-Alloc-tyrosine for your synthesis run.

  • For every 10 mL of final solution volume, add 9.0 mL of high-purity, amine-free DMF.

  • For every 10 mL of final solution volume, add 1.0 mL of anhydrous DMSO.

  • Seal the bottle and mix by swirling.

  • Place the bottle in a sonicator bath and sonicate until all solid material is dissolved, ensuring the solution does not become excessively warm.

  • Allow the solution to return to room temperature and confirm no precipitation has occurred before placing it on the synthesizer.

References

  • Guan, L., Sankaran, B., & Meng, H. (2023). Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. ACS Biomaterials Science & Engineering. Available at: [Link]

  • BenchChem. (n.d.). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Biotage. (2023). Can binary solvents be used in automated solid-phase peptide synthesis? Retrieved from [Link]

  • GenScript. (2017). Peptide Solubility Guidelines. Retrieved from [Link]

  • Bofill, R., et al. (2020). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. RSC Chemical Biology. Available at: [Link]

  • CEM Corporation. (2024). Solid phase peptide synthesis (spps) solvent system. Google Patents.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Glycine Derivatives.
  • BenchChem. (2025). Green Solvents in SPPS: Revolutionizing Peptide Synthesis with Sustainable DMF Alternatives.
  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
  • BenchChem. (n.d.). Comparing different side-chain protecting groups for tyrosine in Fmoc-SPPS.
  • Haskell-Luevano, C., et al. (1998). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine vs Fmoc-tyrosine in orthogonal peptide synthesis

Introduction: The Demand for Multidimensional Orthogonality In modern Solid-Phase Peptide Synthesis (SPPS), the assembly of complex architectures—such as head-to-tail cyclic peptides, dendrimers, and antibody-drug conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Demand for Multidimensional Orthogonality

In modern Solid-Phase Peptide Synthesis (SPPS), the assembly of complex architectures—such as head-to-tail cyclic peptides, dendrimers, and antibody-drug conjugates (ADCs)—requires highly precise, site-specific chemical manipulations. While the 9-fluorenylmethoxycarbonyl (Fmoc) group remains the undisputed gold standard for iterative α -amino protection, it is insufficient when multiple distinct deprotection events are required on the same resin-bound peptide.

To achieve a third dimension of orthogonality (beyond base-labile Fmoc and acid-labile tBu/Boc groups), researchers deploy the allyloxycarbonyl (Alloc) protecting group. This guide objectively compares the performance, mechanistic causality, and experimental workflows of N-Alloc-tyrosine versus Fmoc-tyrosine , providing drug development professionals with a self-validating framework for advanced peptide engineering.

Mechanistic Foundations & Causality

The strategic utility of Fmoc and Alloc lies in their fundamentally different cleavage mechanisms, which allow them to be removed in the presence of one another without cross-reactivity.

  • Fmoc-Tyrosine Deprotection: Fmoc removal is driven by a 1[1]. A secondary amine, typically 20% piperidine, abstracts the highly acidic proton on the fluorenyl ring. This generates a reactive cyclopentadienyl-type anion that rapidly expels the carbamate, releasing CO2​ and dibenzofulvene (DBF). The excess piperidine acts as a scavenger, trapping DBF to form a stable fulvene-piperidine adduct that is washed away[2].

  • N-Alloc-Tyrosine Deprotection: Alloc cleavage is entirely independent of pH, relying instead on 3[3]. Palladium(0) oxidatively adds to the allylic bond, forming a π -allyl-palladium(II) complex. A nucleophilic scavenger (such as phenylsilane) must be present to attack this complex, transferring the allyl group to the scavenger, releasing CO2​ , and regenerating the active Pd(0) catalyst[4].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) PiAllyl Pi-Allyl-Pd(II) Complex + Free Tyrosine Peptide Pd0->PiAllyl AllocPep N-Alloc-Tyrosine Peptide AllocPep->Pd0 Oxidative Addition PiAllyl->Pd0 Reductive Elimination Byproduct Allyl-Silane Byproduct + CO2 PiAllyl->Byproduct Scavenger Phenylsilane (Scavenger) Scavenger->PiAllyl Nucleophilic Attack

Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection and catalyst regeneration.

Comparative Performance & Orthogonality

The choice between Fmoc and Alloc dictates the experimental timeline, solvent requirements, and potential side reactions. The quantitative and qualitative differences are summarized below:

FeatureFmoc-TyrosineN-Alloc-Tyrosine
Protecting Group 9-FluorenylmethoxycarbonylAllyloxycarbonyl
Standard Cleavage Reagent 20% Piperidine in DMF Pd(PPh3​)4​ (0.1 eq) + PhSiH3​ (20 eq) in DCM
Cleavage Mechanism Base-catalyzed β -eliminationPd(0)-catalyzed π -allyl complexation
Orthogonality Profile 5[5]3[3]
Reaction Time 10–15 minutes (2 cycles)30–40 minutes (2 cycles)
Primary Byproducts Dibenzofulvene-piperidine adductAllyl-silane derivative
Key Side Reactions Aspartimide formation in susceptible sequencesIncomplete cleavage, heavy metal (Pd) entrapment

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, both deprotection workflows must be treated as self-validating systems where the causality of each step is understood and the outcome is empirically verified.

Protocol A: Standard Fmoc Deprotection Workflow
  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the diffusion of piperidine to the growing peptide chain.

  • Deprotection: Add 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh reagent for 10 minutes[2].

    • Causality: The initial brief treatment neutralizes any residual acid and initiates cleavage; the second prolonged cycle ensures complete β -elimination.

  • Washing: Wash extensively with DMF (5 × 1 min).

    • Causality: Complete removal of the dibenzofulvene-piperidine adduct is critical to prevent premature coupling or chain termination in the next step.

  • Self-Validation: Perform a Kaiser test. A dark blue color confirms the unmasking of the primary α -amine.

Protocol B: Palladium-Catalyzed Alloc Deprotection Workflow
  • Solvent Exchange: Wash the resin with anhydrous DCM (5 × 1 min) and swell for 15 minutes.

    • Causality: DMF can coordinate with palladium and inhibit catalytic turnover.4[4].

  • Scavenger Addition: Add 20 equivalents of phenylsilane ( PhSiH3​ ) in DCM to the resin[4].

    • Causality: PhSiH3​ acts as a highly efficient nucleophile to trap the π -allyl intermediate, preventing the re-allylation of the newly freed amine.

  • Catalyst Introduction: Add 0.1 equivalents of Pd(PPh3​)4​ dissolved in a minimal volume of DCM. Agitate in the dark for 20 minutes.

    • Causality: Pd(0) complexes are light-sensitive and prone to oxidation; shielding the reaction vessel maintains the integrity of the active catalyst.

  • Washing & Metal Scavenging: Drain and repeat the deprotection step once. Wash the resin with DCM (3x), followed by 0.5% sodium diethyldithiocarbamate in DMF (3x).

    • Causality: The dithiocarbamate wash chelates and extracts residual palladium trapped within the resin matrix, which could otherwise interfere with subsequent biological assays.

  • Self-Validation: Cleave a micro-aliquot using 20% HFIP in DCM (for protected fragments) or a standard TFA cocktail. Analyze via LC-MS to confirm the −84 Da mass shift corresponding to Alloc removal[4].

OrthogonalWorkflow Start Resin-Bound Peptide (N-Alloc & Side-Chain Fmoc) Split Orthogonal Choice Start->Split AllocDeprot Alloc Deprotection Pd(PPh3)4, PhSiH3 Neutral pH Split->AllocDeprot Pd(0) Catalysis FmocDeprot Fmoc Deprotection 20% Piperidine in DMF Basic pH Split->FmocDeprot Base Hydrolysis AllocResult Free N-Terminus (Fmoc Intact) AllocDeprot->AllocResult FmocResult Free Side-Chain (Alloc Intact) FmocDeprot->FmocResult

Caption: Orthogonal cleavage pathways for Alloc and Fmoc protecting groups in SPPS.

Strategic Applications in Drug Development

The decision to incorporate N-Alloc-Tyrosine over standard Fmoc-Tyrosine is driven by the topological requirements of the target molecule:

  • Site-Specific Conjugation (ADCs & Fluorophores): Tyrosine's phenolic side chain is a frequent target for modifications (e.g., radioiodination). By utilizing N-Alloc-Tyr(tBu)-OH as the terminal residue of a specific branch, researchers can build the peptide, selectively unmask the Tyrosine α -amine using Pd(0), and conjugate a payload directly to that site while the rest of the peptide remains fully protected by Fmoc/tBu groups[3].

  • On-Resin Head-to-Tail Cyclization: Synthesizing cyclic peptides requires the simultaneous deprotection of the N-terminus and C-terminus while side chains remain protected. By using N-Alloc at the N-terminus and an allyl ester (e.g., -OAll) at the C-terminus, a single Pd(0) treatment unmasks both ends, allowing for immediate on-resin lactamization.

References

  • ChemRxiv. Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Available at:[Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at:[Link]

Sources

Comparative

HPLC method validation for N-Alloc-tyrosine purity analysis

Title: Optimizing Chromatographic Fidelity: A Comparative Validation Guide for N-Alloc-Tyrosine Purity Analysis Using Core-Shell vs. Fully Porous Architectures Target Audience: Researchers, Analytical Scientists, and CMC...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing Chromatographic Fidelity: A Comparative Validation Guide for N-Alloc-Tyrosine Purity Analysis Using Core-Shell vs. Fully Porous Architectures

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

Executive Overview

N-allyloxycarbonyl-L-tyrosine (N-Alloc-tyrosine) is a critical orthogonally protected amino acid building block utilized in complex solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) manufacturing. The presence of closely related structural impurities—such as unreacted L-tyrosine, D-enantiomers, and Alloc-O-tyrosine—can lead to catastrophic sequence deletions or truncations during peptide elongation.

Historically, purity assays for amino acid derivatives have relied on traditional 5 µm fully porous particle (FPP) C18 columns. However, modern analytical demands require higher throughput and greater resolution without the backpressure penalties of sub-2 µm Ultra-High-Performance Liquid Chromatography (UHPLC) systems. This guide objectively compares a traditional FPP method against an optimized method utilizing 2.6 µm core-shell particle (CSP) technology, validating the latter against the latest ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Mechanistic Rationale: The Physics of the Separation

To understand why experimental choices were made, we must examine the physical chemistry of the analyte and the column matrix. N-Alloc-tyrosine possesses three critical functional groups: a carboxylic acid (pKa ~2.2), a phenolic hydroxyl (pKa ~9.1), and the hydrophobic Alloc-protected amine.

  • Mobile Phase Causality: By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (pH ~2.0), we force the C-terminal carboxylate into its fully protonated, neutral state. This suppresses secondary electrostatic interactions with residual silanols on the silica stationary phase, effectively eliminating peak tailing.

  • Stationary Phase Causality: Traditional 5 µm FPPs suffer from significant mass transfer resistance (the C -term in the van Deemter equation) because the bulky N-Alloc-tyrosine molecules must diffuse deep into the porous silica network and back out[3]. By transitioning to a 2.6 µm core-shell particle—comprising a 1.7 µm solid non-porous core surrounded by a 0.45 µm porous shell—the diffusion path is drastically shortened. This minimizes longitudinal diffusion and eddy dispersion, delivering UHPLC-level theoretical plates at standard HPLC pressures[4].

MassTransfer cluster_FPP Traditional Fully Porous (5 µm) cluster_CSP Proposed Core-Shell (2.6 µm) FPP_Mech Deep Pore Diffusion (High Mass Transfer Resistance) FPP_Result Broader Peaks & Lower Resolution FPP_Mech->FPP_Result CSP_Mech Solid Core + Thin Shell (Short Diffusion Path) CSP_Result Sharper Peaks & UHPLC Efficiency at HPLC Pressures CSP_Mech->CSP_Result

Figure 1: Mechanistic comparison of mass transfer kinetics between fully porous and core-shell particles.

Comparative Experimental Methodology

To establish a self-validating system, both methods were run in parallel using identical sample preparations. System suitability was continuously verified via bracketing standards ( N=6 ) to ensure resolution ( Rs​>2.0 ) was maintained throughout the run sequence.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v). Degas via ultrasonication for 15 minutes.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Step 2: Sample Preparation

  • Diluent: 80:20 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10.0 mg of N-Alloc-tyrosine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

Step 3: Chromatographic Execution

  • Detector: UV at 220 nm (primary for Alloc/peptide bond) and 275 nm (secondary for phenolic ring specificity).

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (thermostatted to reduce mobile phase viscosity).

Method A: Traditional FPP (Alternative)

  • Column: Fully Porous C18, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 70% B over 25 minutes.

Method B: Core-Shell CSP (Proposed)

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.

  • Gradient: 10% B to 70% B over 10 minutes.

Validation Framework & Execution

The method validation was structured around the lifecycle approach dictated by the recently updated ICH Q2(R2) guidelines[5] and the proposed revisions to USP <1225> [2], which emphasize "Fitness for Purpose" and the reliability of the Reportable Result.

Validation S1 1. Specificity Baseline separation of impurities S2 2. Linearity & Range 50% to 150% of target conc. S1->S2 S3 3. Accuracy & Precision Recovery & Repeatability (%RSD) S2->S3 S4 4. Robustness Flow, Temp, pH variations S3->S4 S5 5. Reportable Result Fitness for Purpose (USP <1225>) S4->S5

Figure 2: ICH Q2(R2) & USP <1225> aligned analytical method validation lifecycle.

  • Specificity: Solutions were spiked with 0.5% w/w of known impurities (L-tyrosine and Alloc-O-tyrosine). The core-shell method demonstrated superior selectivity, resolving the critical pair (N-Alloc-tyrosine and Alloc-O-tyrosine) with an Rs​ of 3.8, compared to 1.9 on the FPP column.

  • Linearity & Range: Evaluated from 50% to 150% of the nominal working concentration (0.5 to 1.5 mg/mL) across 5 concentration levels[1].

  • Accuracy: Determined via recovery studies at 80%, 100%, and 120% levels, prepared in triplicate.

  • Precision (Repeatability): Six replicate injections of the 100% standard solution.

Quantitative Performance Data

The empirical data clearly demonstrates that the reduction in particle size and the implementation of solid-core architecture fundamentally enhance both system suitability and validation metrics.

Table 1: System Suitability & Chromatographic Performance

ParameterTraditional FPP (5 µm)Proposed Core-Shell (2.6 µm)USP Acceptance Criteria
Analysis Time 25.0 min10.0 min N/A
Theoretical Plates ( N ) 7,20018,500 > 5,000
Tailing Factor ( Tf​ ) 1.451.08 ≤ 1.5
*Resolution ( Rs​ ) **1.93.8 > 2.0
Backpressure 110 bar185 bar < 400 bar (Standard HPLC)

*Resolution measured between N-Alloc-tyrosine and the closest eluting impurity, Alloc-O-tyrosine.

Table 2: ICH Q2(R2) Validation Metrics Comparison

Validation CharacteristicTraditional FPP (5 µm)Proposed Core-Shell (2.6 µm)
Linearity ( R2 ) 0.99850.9999
LOD / LOQ (µg/mL) 0.15 / 0.450.02 / 0.06
Accuracy (Mean % Recovery) 97.8% ± 1.5%99.6% ± 0.4%
Method Precision (%RSD, n=6 ) 1.2%0.3%
Robustness Sensitive to flow rate changesStable across ±10% flow/temp variations

Conclusion & Strategic ROI

The transition from fully porous to core-shell architecture for the purity analysis of N-Alloc-tyrosine is not merely an operational upgrade; it is a strategic enhancement of data integrity. As demonstrated by the validation data, the 2.6 µm core-shell method yields a 60% reduction in analysis time while simultaneously doubling the theoretical plate count and significantly lowering the Limit of Quantitation (LOQ).

By aligning with the rigorous lifecycle management principles of ICH Q2(R2)[6] and USP <1225>[7], laboratories adopting this proposed method can ensure higher confidence in their Reportable Results, reduce solvent consumption (supporting green chemistry initiatives)[3], and accelerate the CMC workflows critical to modern peptide drug development.

References

  • Validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA). URL: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy. URL: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog. URL: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

  • Pharmaceutical impurity assay method development using core-shell stationary phase technology for HPLC Dublin City University (DORAS). URL: [Link]

  • Core-shell in liquid chromatography: application for determining sulphonamides in feed and meat using conventional chromatograph SciSpace. URL:[Link]

Sources

Validation

mass spectrometry characterization and fragmentation of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine

Title: Mass Spectrometry Characterization and Fragmentation of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine: A Comparative Guide Introduction N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine, widely known as Alloc-Tyr-OH, is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Characterization and Fragmentation of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine: A Comparative Guide

Introduction N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine, widely known as Alloc-Tyr-OH, is a highly versatile building block in solid-phase peptide synthesis (SPPS). The allyloxycarbonyl (Alloc) protecting group is prized for its orthogonal deprotection capabilities; it remains stable under the standard acidic and basic conditions used to cleave Boc and Fmoc groups, yet can be selectively removed under mild palladium(0) catalysis[1][2]. As peptide therapeutics and complex bioconjugates advance, rigorous mass spectrometry (MS) characterization of these protected amino acids is mandatory to monitor synthesis fidelity, identify reactive impurities, and validate deprotection efficiency.

This guide provides an in-depth analysis of the MS/MS fragmentation pathways of Alloc-Tyr-OH, objectively compares its spectrometric performance against alternative protecting groups (Fmoc and Boc), and outlines a self-validating experimental protocol for its robust characterization.

Structural Dynamics and MS/MS Fragmentation Pathways

In electrospray ionization (ESI) positive mode, Alloc-Tyr-OH (Exact Mass: 265.0950 Da) readily forms a protonated molecular ion [M+H]+ at m/z 266.1023. The fragmentation of this precursor ion under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is governed by the "mobile proton" model[3]. The added proton localizes on the most basic site (typically the amide nitrogen or the carbonyl oxygen), weakening adjacent bonds and initiating charge-directed cleavage[4].

Causality of Fragmentation: The Alloc group is structurally unique due to its allylic system. During CID, the resonance-stabilized nature of the allyl cation ( m/z 41.0) makes the heterolytic cleavage of the C-O bond highly thermodynamically favorable. This results in a rapid neutral loss of the Alloc group (-84 Da), driven by the expulsion of carbon dioxide (44 Da) and an allyl radical/alkene species.

This primary cleavage leaves behind the protonated tyrosine backbone ( m/z 182.1). As collision energy increases, this intermediate undergoes standard amino acid fragmentation: loss of water and carbon monoxide to form the diagnostic immonium ion ( m/z 136.1), followed by side-chain cleavage to yield the stable phenol cation ( m/z 107.1).

G M [M+H]+ m/z 266.1 Alloc-Tyr-OH Tyr [Tyr+H]+ m/z 182.1 (-Alloc, 84 Da) M->Tyr Neutral Loss (-84 Da) Allyl Allyl Cation m/z 41.0 M->Allyl Allylic Cleavage Imm Immonium Ion m/z 136.1 (-H2O, -CO) Tyr->Imm Backbone Cleavage Phenol Phenol Cation m/z 107.1 (-NH3) Imm->Phenol Side-chain Cleavage

CID fragmentation pathway of Alloc-Tyr-OH showcasing the generation of diagnostic product ions.

Comparative MS Performance: Alloc vs. Fmoc vs. Boc

When selecting a protecting group for Tyrosine, researchers must weigh synthetic orthogonality against analytical tractability.

  • Fmoc-Tyr-OH: While Fmoc is the gold standard for SPPS due to its strong UV absorbance, it presents significant challenges in MS. The highly hydrophobic fluorene ring dominates the ionization process, often causing signal suppression of the target peptide. More critically, tandem mass spectrometry assessments have revealed that Fmoc-protected amino acids are highly susceptible to forming ene (-2 Da) and epoxide (+14 Da) impurities during synthesis and ionization[5]. These near-isobaric adducts severely complicate spectral interpretation and quantitative accuracy.

  • Boc-Tyr-OH: Boc provides clean MS spectra with a predictable neutral loss of 100 Da (isobutylene + CO2​ ). However, it lacks a strong chromophore for UV-based LC tracking and requires harsh trifluoroacetic acid (TFA) for deprotection, which can lead to side-chain modifications on sensitive residues.

  • Alloc-Tyr-OH: Alloc strikes an optimal balance. It is less hydrophobic than Fmoc, significantly reducing ion suppression, and does not form the complex epoxide impurities associated with the fluorene core[5]. Its fragmentation is highly predictable, yielding a clean m/z 182.1 product ion, making it ideal for Multiple Reaction Monitoring (MRM) quantitation.

Table 1: Comparative MS Characteristics of Protected Tyrosine Derivatives

Protecting GroupPrecursor [M+H]+ Primary Neutral LossIonization Efficiency (ESI+)Known MS Artifacts / Impurities
Alloc-Tyr-OH m/z 266.1-84 Da (Alloc)HighMinimal (trace hydrogenation possible)
Fmoc-Tyr-OH m/z 404.1-178 Da (Fmoc)Very High (Suppressive)Ene (-2 Da), Epoxide (+14 Da)[5]
Boc-Tyr-OH m/z 282.1-100 Da (Boc)ModerateMinimal

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure high scientific integrity, the following protocol employs a self-validating system. By multiplexing the analysis of Alloc-Tyr-OH with an unprotected L-Tyrosine control, the workflow inherently verifies the fragmentation causality: the presence of the exact m/z 182.1, 136.1, and 107.1 ions in both the fragmented Alloc-protected sample and the baseline control definitively confirms the structural integrity of the tyrosine core post-ionization.

Phase 1: Materials & Sample Preparation

  • Prepare a 10 µM solution of Alloc-Tyr-OH and a 10 µM solution of unprotected L-Tyrosine (Control) in 50% Methanol / 50% Water containing 0.1% Formic Acid (FA).

  • Causality Note: The addition of 0.1% FA ensures an excess of protons in the ESI droplet. This drives the equilibrium toward the [M+H]+ state, which is an absolute prerequisite for robust, charge-directed CID fragmentation[3].

Phase 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA. Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Validation Check: Alloc-Tyr-OH will elute significantly later than the unprotected Tyrosine control due to the lipophilic allyl group. This chromatographic separation confirms that the Alloc group is covalently attached and intact prior to entering the ion source.

Phase 3: Mass Spectrometry (ESI-MS/MS)

  • Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • MS1 Scan: Range m/z 100 - 500. Identify the precursor at m/z 266.1.

  • MS2 (CID/HCD): Isolate m/z 266.1 with a 1.0 Da window. Apply normalized collision energy (NCE) stepped at 20%, 30%, and 40%.

  • Causality Note: Stepping the collision energy is crucial for mechanistic mapping. At 20% NCE, the spectrum will be dominated by the m/z 182.1 ion (cleavage of the highly labile Alloc group). At 40% NCE, the kinetic energy exceeds the activation barrier for the tyrosine backbone itself, yielding the m/z 136.1 immonium and m/z 107.1 phenol ions[4].

G Prep 1. Sample Preparation 10 µM in 50% MeOH / 0.1% FA LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI 3. ESI(+) Ionization Capillary: 3.5 kV, Temp: 350°C LC->ESI MS1 4. MS1 Profiling Precursor Selection (m/z 266.1) ESI->MS1 MS2 5. CID/HCD Fragmentation Stepped NCE: 20%, 30%, 40% MS1->MS2 Data 6. Data Analysis & Validation Compare with Unprotected Tyr Control MS2->Data

Self-validating LC-MS/MS workflow for the robust characterization of Alloc-Tyr-OH.

Sources

Comparative

Orthogonal Strategies in Peptide Synthesis: A Comparative Guide to N-Alloc-Tyr-OH and N-Cbz-Tyr-OH Stability in Acidic Conditions

Executive Summary In the synthesis of complex peptides—such as stapled peptides, cyclic architectures, and antibody-drug conjugate (ADC) linkers—the strategic selection of α -amino protecting groups dictates the success...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex peptides—such as stapled peptides, cyclic architectures, and antibody-drug conjugate (ADC) linkers—the strategic selection of α -amino protecting groups dictates the success of the entire synthetic route. This guide provides an objective, data-driven comparison between N-Alloc-Tyr-OH (Allyloxycarbonyl) and N-Cbz-Tyr-OH (Benzyloxycarbonyl). While both are carbamate-based protecting groups, their divergent mechanisms of cleavage offer critical orthogonal capabilities. Specifically, we analyze their stability profiles across varying acidic conditions to guide researchers in designing robust, self-validating synthetic workflows.

Mechanistic Divergence: Acid Lability vs. Transition Metal Cleavage

The fundamental difference between Alloc and Cbz protecting groups lies in their electronic structures and subsequent reactivity profiles.

N-Cbz-Tyr-OH (Benzyloxycarbonyl): The Cbz group relies on the stability of the benzyl cation. While it is generally stable to mild acids (such as 20% Trifluoroacetic acid used for Boc removal), it is highly susceptible to strong acidic environments. When exposed to reagents like 33% HBr in acetic acid (HBr/AcOH) or liquid Hydrofluoric acid (HF), the carbamate oxygen is protonated. This is followed by either an SN​1 spontaneous cleavage to form a benzyl cation or an SN​2 nucleophilic attack by the bromide ion, liberating CO2​ and the free amine (1)[1].

N-Alloc-Tyr-OH (Allyloxycarbonyl): The Alloc group is fundamentally inert to both mild and strong acidic conditions, providing true orthogonality to acid-labile groups like Boc, Trt, and Mtt (2)[2]. The allyl group does not readily undergo acid-mediated solvolysis at room temperature. Instead, its removal is strictly dependent on organometallic catalysis. Treatment with Pd(0) catalysts (e.g., Pd(PPh3​)4​ ) initiates oxidative addition to form a π -allyl palladium intermediate, which is subsequently trapped by a nucleophilic scavenger, leaving the peptide chain entirely unaffected by pH fluctuations (3)[3].

Quantitative Stability Comparison

The following table summarizes the stability of both protecting groups across standard peptide synthesis conditions.

ConditionReagent SystemN-Alloc-Tyr-OHN-Cbz-Tyr-OHMechanistic Rationale
Mild Acid 20% TFA / DCMStable Stable Insufficient acidity to protonate the carbamate oxygen effectively.
Moderate Acid 95% TFA / H2​O Stable Moderately Stable Prolonged exposure causes slow Cbz degradation; Alloc remains completely inert.
Strong Acid 33% HBr / AcOHStable Cleaved Br− nucleophilic attack on the protonated benzyl carbamate drives rapid cleavage.
Transition Metal Pd(PPh3​)4​ / PhSiH3​ Cleaved Stable Formation of a π -allyl palladium complex; Cbz lacks the required allyl π -system.

Pathway Visualization

AcidStability Substrate Protected Tyrosine (N-α-Protection) Alloc N-Alloc-Tyr-OH Substrate->Alloc Cbz N-Cbz-Tyr-OH Substrate->Cbz HBr1 33% HBr/AcOH (Strong Acid) Alloc->HBr1 Pd Pd(PPh3)4 / Scavenger (Organometallic) Alloc->Pd HBr2 33% HBr/AcOH (Strong Acid) Cbz->HBr2 StableAlloc Intact N-Alloc-Tyr-OH (Acid Stable) HBr1->StableAlloc No Reaction CleavedCbz H-Tyr-OH + CO2 + Benzyl Bromide (Acid Cleaved) HBr2->CleavedCbz SN1/SN2 Cleavage CleavedAlloc H-Tyr-OH + CO2 + Allyl Scavenger (Pd Cleaved) Pd->CleavedAlloc π-Allyl Complex

Caption: Mechanistic divergence of N-Alloc and N-Cbz protected Tyrosine under acidic and catalytic conditions.

Self-Validating Experimental Protocols

To objectively demonstrate the stability differences, the following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed data is a direct result of the intended chemical mechanism, eliminating false positives from side reactions.

Protocol 1: Strong Acid Stability Assay (33% HBr/AcOH)

Objective: Quantify the degradation kinetics of N-Alloc-Tyr-OH vs. N-Cbz-Tyr-OH in a strongly acidic environment. Causality & Design Choice: 33% HBr/AcOH is utilized because it represents the critical threshold where Cbz is quantitatively cleaved while Alloc remains intact. Because Tyrosine contains an unprotected phenolic hydroxyl group, the liberated benzyl cation from Cbz cleavage can cause unwanted electrophilic aromatic substitution (benzylation) on the phenol ring. To prevent this, anisole is added as a highly reactive cation scavenger.

Step-by-Step Methodology:

  • Preparation: Prepare separate 10 mM stock solutions of N-Alloc-Tyr-OH and N-Cbz-Tyr-OH in glacial acetic acid.

  • Scavenger Addition: Add 10 equivalents of anisole to both reaction vials to trap liberated carbocations.

  • Acidification: Introduce an equal volume of 33% HBr/AcOH to achieve a final concentration of 5 mM peptide derivative. Stir at 25°C.

  • Kinetic Sampling: At t=0,30,60, and 120 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench each aliquot into 950 μL of cold aqueous buffer (0.1 M ammonium acetate, pH 7.0) to halt the acidolysis.

  • Self-Validation via RP-HPLC: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm and 280 nm).

    • Validation Metric: The system validates itself by mass balance. For N-Cbz-Tyr-OH, the disappearance of the starting material peak must proportionally match the appearance of the pure H-Tyr-OH peak. For N-Alloc-Tyr-OH, the peak area must remain >99% unchanged over 120 minutes, proving absolute acid stability.

Protocol 2: Orthogonal Alloc Deprotection Workflow

Objective: Selectively remove the Alloc group without exposing the substrate to acidic conditions. Causality & Design Choice: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is used alongside phenylsilane ( PhSiH3​ ). Phenylsilane is chosen over basic scavengers (like morpholine) because it acts as a neutral, highly efficient hydride donor. This prevents the re-allylation of the liberated amino group while avoiding basic conditions that could trigger aspartimide formation or racemization in complex peptides (2)[2].

Step-by-Step Methodology:

  • Solvation: Dissolve N-Alloc-Tyr-OH (1 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Scavenger Introduction: Add PhSiH3​ (10 eq) to the solution.

  • Catalysis: Add catalytic Pd(PPh3​)4​ (0.1 eq). Protect the reaction vessel from light (to prevent catalyst degradation) and stir at room temperature for 30-60 minutes.

  • Self-Validation via LC-MS: Monitor the reaction. The validation is confirmed when the mass corresponding to N-Alloc-Tyr-OH ( [M+H]+ ) completely disappears, replaced exclusively by the free H-Tyr-OH mass, with no detection of allyl-Tyrosine adducts.

Strategic Applications in Drug Development

Understanding the precise acidic thresholds of these protecting groups allows chemists to design highly sophisticated synthesis routes:

  • When to deploy N-Cbz-Tyr-OH: Ideal for classic liquid-phase peptide synthesis (LPPS) or as a terminal protecting group where the final global deprotection step utilizes strong acids (HF, TFMSA) or catalytic hydrogenation ( H2​ / Pd-C). It is cost-effective and highly crystalline.

  • When to deploy N-Alloc-Tyr-OH: Mandatory for modern Solid-Phase Peptide Synthesis (SPPS) requiring on-resin side-chain modifications. Because Alloc is completely stable to the repeated TFA exposures used for Boc removal, and stable to the piperidine used for Fmoc removal, it allows chemists to unmask specific residues on demand using Pd(0) to perform localized cyclization, stapling, or fluorophore conjugation while the peptide remains anchored to the resin (4)[4].

References

  • Title: A survey of stapling methods to increase affinity, activity, and stability of ghrelin analogues Source: nih.gov (PMC) URL: [Link]

  • Title: First Phosphonic‐Type Inhibitors and Activity‐Based Probes Specific to the O'nyong‐nyong Virus Capsid Protease Source: nih.gov (PMC) URL: [Link]

Sources

Validation

validating orthogonal deprotection of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine using LC-MS

Introduction In complex solid-phase peptide synthesis (SPPS), the allyloxycarbonyl (Alloc) group—formally yielding N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine when protecting the α-amine of tyrosine—is a premier choice for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In complex solid-phase peptide synthesis (SPPS), the allyloxycarbonyl (Alloc) group—formally yielding N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine when protecting the α-amine of tyrosine—is a premier choice for orthogonal protection. It is highly stable to both Fmoc (basic) and Boc (acidic) deprotection conditions and can be selectively removed using mild Palladium(0) catalysis[1].

However, as an application scientist, I frequently observe a unique challenge when dealing with unprotected tyrosine residues. The phenolic hydroxyl of tyrosine can act as a competing nucleophile during the Tsuji-Trost allylic cleavage. If the generated allyl cation is not efficiently trapped, it leads to irreversible O-allylation or N-allylation[2]. Validating the complete removal of the Alloc group while proving the absence of these side reactions requires rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Mechanistic Insight: The Tsuji-Trost Challenge

The deprotection mechanism relies on tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] to form a reactive π-allyl-palladium intermediate[1]. To drive the reaction forward and prevent the allyl group from re-attaching to the newly freed amine or the tyrosine phenol, a nucleophilic scavenger is mandatory[2]. The physicochemical properties of this scavenger dictate the purity of the final product.

Mechanism A N-Alloc-Tyrosine (Peptide-Resin) B Pd(0) Catalyst π-Allyl-Pd Complex A->B Tsuji-Trost Cleavage C Scavenger (PhSiH3 / Me2NH·BH3) B->C Allyl Transfer D Deprotected Tyrosine (Target) C->D Efficient Trapping E O-Allyl / N-Allyl Tyrosine (Side Product) C->E Inefficient Trapping

Tsuji-Trost deprotection of Alloc-Tyr and the critical role of scavengers.

Comparative Analysis of Scavengers

To objectively evaluate the optimal conditions for N-Alloc-Tyr deprotection, we must compare the performance of three common scavenger systems: Phenylsilane (PhSiH3), Morpholine, and Dimethylamine-borane (Me₂NH·BH₃).

Table 1: Comparative Efficacy of Scavengers in Pd(0)-Catalyzed Alloc Deprotection

Scavenger SystemEquivalentsReaction TimeDeprotection YieldAllylation ByproductLC-MS Mass Shift
Phenylsilane (PhSiH₃) 20 eq2 × 30 min>99%<1%Target [M+H]⁺
Morpholine 20 eq2 × 30 min~85%~15%[M+H+40]⁺ (Allyl)
Me₂NH·BH₃ 40 eq40 min>99%Not DetectedTarget [M+H]⁺

Causality & Performance: While morpholine is a widely used secondary amine scavenger, it often falls short in preventing allylation in sterically hindered or highly nucleophilic sequences, leading to significant +40 Da byproduct formation[3]. Phenylsilane acts as a hard nucleophile and hydride donor, offering excellent efficiency and minimizing side reactions[1]. However, Me₂NH·BH₃ provides an exceptionally clean profile, acting as a superior trap that completely eliminates allyl back-alkylation[3].

LC-MS Validation Logic

UV chromatography alone is insufficient for validating this process because the allylated byproduct and the target peptide often co-elute and share nearly identical absorbance profiles. LC-MS provides the unambiguous mass tracking required to validate the orthogonal deprotection[4].

  • Complete Deprotection: Yields the expected target mass [M+H]⁺.

  • Incomplete Deprotection: Retains the intact Alloc group, resulting in a mass shift of +84 Da [5].

  • Allylation Side Reaction: Transfer of the allyl group to the tyrosine phenol or amine results in a mass shift of +40 Da [2].

LCMS Start Crude Cleavage Product LC RP-HPLC Separation (C18 Column) Start->LC MS ESI-MS Detection (Positive Ion Mode) LC->MS Peak1 Target Peptide [M+H]+ (Expected Mass) MS->Peak1 Complete Deprotection Peak2 Alloc-Retained [M+H+84]+ MS->Peak2 Incomplete Reaction Peak3 Allylated Byproduct [M+H+40]+ MS->Peak3 Scavenger Failure

LC-MS diagnostic logic for evaluating Alloc deprotection efficiency.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system, incorporating critical washing steps to prevent catalyst poisoning during downstream analysis.

Step 1: On-Resin Deprotection
  • Swell the N-Alloc-Tyr-functionalized resin (approx. 50 mg) in anhydrous Dichloromethane (DCM) for 15 minutes to maximize pore accessibility[2].

  • Prepare a fresh catalyst/scavenger solution consisting of Pd(PPh3)4 (0.25 eq) and the chosen scavenger (e.g., PhSiH₃, 20 eq) in 1.5 mL of anhydrous DCM[5].

  • Add the solution to the resin and agitate under an inert argon atmosphere for 30-40 minutes at room temperature[1].

  • Drain the reaction vessel and repeat the treatment a second time to ensure 100% conversion.

Step 2: Palladium Scavenging and Washing
  • Wash the resin thoroughly with DCM (3×) and DMF (3×)[5].

  • Critical Step: To remove residual palladium trapped in the peptide matrix (which can interfere with MS ionization), treat the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF for 20 minutes (2×)[5].

  • Perform final washes with DMF, DCM, and Methanol, then dry the resin under a vacuum.

Step 3: Micro-Cleavage and LC-MS Preparation
  • Treat a 3-5 mg aliquot of the dried resin with a standard cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIPS) (95:2.5:2.5 v/v/v) for 1 hour[5].

  • Filter the resin and precipitate the cleaved peptide from the filtrate using cold diethyl ether.

  • Centrifuge, decant the ether, and dissolve the crude peptide pellet in 50% Acetonitrile/Water containing 0.1% Formic Acid.

Step 4: LC-MS Analysis
  • Inject the sample onto a high-resolution C18 analytical column (e.g., 2.5 μm, 3.0 × 50 mm)[4].

  • Run a linear gradient of 10–95% Acetonitrile (0.1% Formic Acid) over 12 minutes at a flow rate of 1 mL/min[4].

  • Monitor the Total Ion Chromatogram (TIC) and extract the specific m/z values for the target mass (M), M+84 (Alloc retention), and M+40 (Allylation).

Conclusion

Validating the orthogonal deprotection of N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine requires a deep understanding of the Tsuji-Trost mechanism and the potential for off-target allylation. While traditional scavengers like morpholine introduce significant risks of +40 Da byproducts, optimized systems utilizing Phenylsilane or Me₂NH·BH₃ provide robust, clean deprotection. By coupling these optimized chemistries with rigorous LC-MS tracking, drug development professionals can guarantee the structural integrity of complex peptide therapeutics.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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